molecular formula C14H22N4O B2401123 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide CAS No. 2416243-75-7

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide

Katalognummer: B2401123
CAS-Nummer: 2416243-75-7
Molekulargewicht: 262.357
InChI-Schlüssel: TWQFVZKCSSAVNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide (CAS 2416243-75-7) is a chemical compound with the molecular formula C14H22N4O and a molecular weight of 262.35 . This benzamide features a piperidine substituent, a structural motif found in compounds with significant biological research value. This compound is of high interest in medicinal chemistry and oncology research due to its structural similarity to a class of novel benzamides known to act as inhibitors of the Hedgehog (Hh) signaling pathway . The Hh pathway is a critical signaling cascade for embryonic development, and its aberrant activation is strongly linked to the progression of various cancers, including basal cell carcinoma and medulloblastoma . Research on closely related analogs has demonstrated that such benzamide compounds exert their effect by specifically targeting the Smoothened (Smo) receptor, a key component of the Hh pathway . In vitro studies on similar structures have shown promising inhibitory activity in Gli-luc reporter assays, a standard method for evaluating Hh pathway inhibition . The provided compound serves as a valuable building block or reference standard for researchers designing and synthesizing new small-molecule inhibitors. It is intended for use in biochemical research, high-throughput screening, and structure-activity relationship (SAR) studies to develop novel anticancer therapeutics . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-17(2)11-4-3-7-18(9-11)10-5-6-12(14(16)19)13(15)8-10/h5-6,8,11H,3-4,7,9,15H2,1-2H3,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQFVZKCSSAVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(C1)C2=CC(=C(C=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Profiling and Analytical Workflows for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Epigenetic Drug Development

Executive Summary

As a Senior Application Scientist in epigenetic drug discovery, I approach the characterization of novel small molecules not merely as a structural mapping exercise, but as a holistic validation of their pharmacodynamic potential. 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide is a highly specialized pharmacophore engineered primarily for the selective inhibition of Class I Histone Deacetylases (HDAC1, HDAC2, and HDAC3).

This whitepaper dissects the structural causality behind its mechanism of action, calculates its precise physicochemical properties, and establishes self-validating experimental workflows for its analytical and biological profiling.

Pharmacophore Architecture & Epigenetic Modulation

The structural logic of this molecule is purposefully designed to exploit the deep catalytic pocket of Class I HDACs . Every functional group serves a distinct mechanistic purpose:

  • The Zinc-Binding Group (ZBG) – 2-Aminobenzamide: Unlike hydroxamic acids (e.g., Vorinostat) which broadly and rapidly chelate zinc across pan-HDACs, the 2-aminobenzamide moiety exhibits slow, tight-binding kinetics. The internal hydrogen bonding between the amino and amide groups sterically restricts its conformation, allowing it to fit exclusively into the narrow 14 Å channel specific to Class I HDACs .

  • The Surface Recognition Cap – 3-(dimethylamino)piperidin-1-yl: The piperidine ring acts as a rigid hydrophobic linker engaging the channel walls. Crucially, the basic dimethylamino group extends toward the solvent-exposed rim. At physiological pH, this tertiary amine is protonated, enabling it to form critical salt bridges with surface aspartate/glutamate residues while simultaneously enhancing the molecule's aqueous solubility .

  • Stereochemical Considerations: The C3 position of the piperidine ring constitutes a chiral center. Enantiomeric profiling (separating the R and S isomers) is mandatory, as the spatial orientation of the dimethylamino group dictates the thermodynamic stability of the enzyme-inhibitor complex.

G ZBG Zinc-Binding Group (2-Aminobenzamide) Zn Catalytic Zn2+ Ion ZBG->Zn Chelates (Bidentate) Linker Hydrophobic Linker (Benzene Ring) Linker->ZBG Covalent Bond Cap Surface Recognition Cap (3-(dimethylamino)piperidin-1-yl) Cap->Linker Covalent Bond Rim Enzyme Surface Rim Cap->Rim Electrostatic Interaction HDAC Class I HDAC Enzyme Active Site Zn->HDAC Coordinated within Rim->HDAC Part of

Fig 1: Pharmacophore mapping and interaction with the Class I HDAC active site.

Physicochemical Properties & Molecular Weight Profiling

Accurate molecular weight calculation is the cornerstone of downstream LC-MS/MS validation and pharmacokinetic modeling. The molecule consists of 14 Carbons, 22 Hydrogens, 4 Nitrogens, and 1 Oxygen.

PropertyValueCausality / Analytical Significance
Molecular Formula C₁₄H₂₂N₄ODefines the absolute atomic composition.
Average Molecular Weight 262.36 g/mol Low MW (<500 Da) ensures favorable oral bioavailability, adhering strictly to Lipinski’s Rule of 5.
Monoisotopic Mass 262.1794 DaRepresents the exact target m/z required for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors 4 (2 groups)The -NH₂ and -CONH₂ groups facilitate critical hydrogen bonding within the HDAC active site.
H-Bond Acceptors 5Enhances aqueous solubility and target binding affinity.
Rotatable Bonds 3Low conformational flexibility minimizes entropy loss upon target binding, driving high potency.
Self-Validating Experimental Protocols

A robust protocol is not a mere checklist; it is a self-validating system where every chemical choice is driven by the molecule's specific properties. Below are the definitive workflows for validating this compound.

Workflow cluster_LCMS LC-MS/MS Structural Validation cluster_Assay In Vitro HDAC Inhibition Assay Start Compound Synthesis & Preparation Prep Sample Prep (1 µg/mL in MeOH/H2O) Start->Prep Dilution Serial Dilution (DMSO < 1%) Start->Dilution Chrom RP-HPLC (C18 Column, Acidic Mobile Phase) Prep->Chrom MS ESI-MS (Positive Ion Mode) Chrom->MS Data MW Confirmation (m/z 263.18[M+H]+) MS->Data Incubation Incubate with HDAC1/2/3 & Fluorogenic Substrate Dilution->Incubation Read Fluorescence Readout (Ex: 360nm, Em: 460nm) Incubation->Read IC50 IC50 Calculation & Selectivity Profiling Read->IC50

Fig 2: Integrated workflow for structural validation and in vitro HDAC inhibition profiling.

3.1 LC-MS/MS Structural Validation Workflow

Because the molecule contains highly basic aliphatic amines (piperidine and dimethylamino groups), it is exceptionally suited for Positive Electrospray Ionization (ESI+).

  • Step 1: Sample Preparation: Dissolve the compound in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL in 50% Methanol / 50% Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent and proton source, essential for maximizing ionization efficiency in ESI+ mode.

  • Step 2: Chromatographic Separation: Utilize a C18 Reversed-Phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: Basic piperidine derivatives strongly interact with residual silanols on silica-based columns. The acidic mobile phase keeps the amines protonated, ensuring sharp peak shapes and preventing chromatographic tailing.

  • Step 3: Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode. Monitor the precursor ion at m/z 263.18 ([M+H]⁺).

    • Trustworthiness Checkpoint: A blank injection (Mobile Phase A/B) must precede the sample to rule out carryover, as basic amines are notorious for adhering to stainless steel capillaries.

3.2 In Vitro Fluorometric HDAC Inhibition Assay

To quantify the pharmacodynamic efficacy of the 2-aminobenzamide ZBG, a fluorometric assay using recombinant Class I HDACs is employed .

  • Step 1: Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

    • Causality: The slightly alkaline pH and divalent cations (Mg²⁺) maintain the structural integrity and catalytic activity of the HDAC enzyme.

  • Step 2: Compound Serial Dilution: Prepare 3-fold serial dilutions of the compound in DMSO, then dilute 1:10 in the assay buffer.

    • Causality: Maintaining final DMSO concentration below 1% prevents solvent-induced enzyme denaturation.

  • Step 3: Incubation Kinetics: Combine 10 µL of recombinant HDAC1/2/3 enzyme, 10 µL of compound dilution, and 30 µL of fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Incubate at 37°C for 60 minutes.

    • Causality: Because 2-aminobenzamides exhibit slow-binding kinetics, a 60-minute pre-incubation ensures thermodynamic equilibrium is reached before substrate turnover begins.

  • Step 4: Reaction Termination & Readout: Add 50 µL of developer solution containing Trypsin and Trichostatin A (TSA). Incubate for 20 minutes at room temperature. Measure fluorescence (Ex: 360 nm, Em: 460 nm).

    • Trustworthiness Checkpoint: The addition of TSA is non-negotiable. TSA is a rapid, pan-HDAC inhibitor that instantly quenches the reaction, preventing background substrate cleavage during the readout phase and ensuring the calculated IC₅₀ is an artifact-free reflection of the compound's true potency.

References
  • Li, D., et al. (2023). "Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate." Journal of Medicinal Chemistry, ACS Publications. URL:[Link][1]

  • Movahed, F. S., et al. (2021). "Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit." Journal of Medicinal Chemistry, ACS Publications. URL:[Link][2]

  • Various Authors. (2021). "Dissecting Histone Deacetylase 3 in Multiple Disease Conditions: Selective Inhibition as a Promising Therapeutic Strategy." Journal of Medicinal Chemistry, ACS Publications. URL:[Link][3]

Sources

Technical Whitepaper: 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide (CAS 2416243-75-7) in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of modern rational drug design, the selection of highly functionalized, pre-validated building blocks is critical for accelerating hit-to-lead optimization. 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide (CAS 2416243-75-7) represents a privileged bifunctional scaffold. It combines an ortho-aminobenzamide core—a well-documented pharmacophore for enzyme coordination—with a bulky, basic 3-(dimethylamino)piperidin-1-yl appendage at the 4-position.

This specific structural topology offers dual utility in medicinal chemistry:

  • As a Synthetic Precursor: It undergoes rapid cyclocondensation to form 7-substituted quinazolin-4(3H)-ones, which are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and phosphoinositide 3-kinases (PI3K)[1].

  • As an Intact Zinc-Binding Group (ZBG): It serves as a direct chelator for Class I Histone Deacetylases (HDAC1/2/3), where the basic piperidine ring projects into the solvent-exposed channel to drive subtype selectivity and improve pharmacokinetic profiles[2].

Physicochemical Profiling & Structural Causality

The incorporation of the 3-(dimethylamino)piperidin-1-yl moiety is not arbitrary; it is a calculated design choice to overcome the poor aqueous solubility typically associated with planar aromatic systems. The tertiary amine resists metabolic N-acetylation, while its basicity ensures protonation at physiological pH, enabling critical salt-bridge interactions with acidic residues on target proteins.

Table 1: Physicochemical Parameters & Design Rationale
ParameterValuePharmacological Rationale / Impact
Molecular Formula C14H22N4OProvides a low-molecular-weight starting point for further elaboration.
Molecular Weight 262.36 g/mol Leaves ~230 Da of "budget" for linker/cap addition before exceeding Lipinski's Rule of 5.
H-Bond Donors 3 (-NH2, -CONH2)Essential for bidentate chelation (Zn2+) or acting as donors in target active sites.
H-Bond Acceptors 4Facilitates interaction with the solvent-exposed rim of target proteins.
Estimated pKa ~8.8 - 9.2 (Amine)Ensures >90% protonation at pH 7.4, drastically improving aqueous solubility.

Application I: Synthesis of 7-Substituted Quinazolinones (PARP-1 Inhibitors)

Mechanistic Causality

Quinazolin-4(3H)-ones are widely recognized as nicotinamide mimetics that competitively bind the catalytic domain of PARP-1[1]. The structural logic of using CAS 2416243-75-7 lies in its regiochemistry. When this 2-aminobenzamide undergoes cyclocondensation with an aldehyde or acid chloride, the 4-position of the starting material becomes the 7-position of the resulting quinazolinone.

In the PARP-1 active site, the quinazolinone N3-H and C4=O form critical hydrogen bonds with Gly863 and Ser904. The 7-position projects directly outward into the solvent-exposed minor groove of the DNA binding interface. The basic 3-(dimethylamino)piperidin-1-yl group is ideally positioned to form electrostatic interactions with the DNA phosphate backbone, significantly enhancing binding affinity without disrupting the core orthosteric interactions.

SynthWorkflow A CAS 2416243-75-7 (2-Aminobenzamide) C Oxidative Cyclization (I2, DMSO, 110°C) A->C B Aryl Aldehyde (R-CHO) B->C D 7-Substituted Quinazolin-4(3H)-one C->D Condensation E Bio-Screening (PARP-1 Inhibition) D->E SAR Profiling

Workflow for synthesizing 7-substituted quinazolinones from CAS 2416243-75-7.

Experimental Protocol: Oxidative Cyclocondensation

To ensure a self-validating and reproducible workflow, the following iodine-catalyzed oxidative cyclization method is recommended for its high atom economy and functional group tolerance[3].

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of CAS 2416243-75-7 and 1.1 mmol of the desired substituted aryl aldehyde in 5.0 mL of anhydrous DMSO.

  • Catalysis: Add 20 mol% (0.2 mmol) of molecular iodine (I2) to the stirring solution. The I2 acts as a mild oxidant to drive the conversion of the intermediate dihydroquinazolinone to the fully aromatic quinazolinone.

  • Reaction: Heat the mixture to 110°C under an open atmosphere for 4–6 hours. Monitor reaction progress via TLC (DCM:MeOH 9:1) or LC-MS.

  • Quenching & Extraction: Cool to room temperature and quench with 10 mL of saturated aqueous Na2S2O3 to reduce residual iodine. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SSO4, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the pure 7-substituted quinazolin-4(3H)-one.

Application II: Epigenetic Modulator Design (Class I HDACs)

Mechanistic Causality

Ortho-aminobenzamides are the gold-standard Zinc-Binding Groups (ZBGs) for developing Class I-selective (HDAC1, HDAC2, HDAC3) histone deacetylase inhibitors[2]. Unlike hydroxamic acids (e.g., Vorinostat), which indiscriminately bind all zinc-dependent HDACs, the rigid geometry of the 2-aminobenzamide selectively fits the internal cavity of Class I enzymes.

By utilizing CAS 2416243-75-7, the primary amine and the amide carbonyl act as a bidentate chelator for the catalytic Zn2+ ion. Concurrently, the 3-(dimethylamino)piperidin-1-yl group at the 4-position acts as a "surface recognition cap." It projects through the 11 Å hydrophobic channel toward the solvent interface, where the protonated tertiary amine forms a salt bridge with surface aspartate residues, anchoring the inhibitor and drastically increasing residence time.

HDACBinding ZBG Ortho-Aminobenzamide Core (Zinc Binding Group) Zn Catalytic Zn2+ Ion (HDAC Active Site) ZBG->Zn Bidentate Chelation Tail 3-(dimethylamino)piperidin-1-yl (Solvent Channel Interactor) ZBG->Tail Covalent Link (C4 position) Asp Aspartate/Glutamate Residues (Solvent Rim) Tail->Asp Salt Bridge / H-Bond

Pharmacophore binding model of the building block in the HDAC Class I active site.

Experimental Protocol: Biochemical HDAC Inhibition Assay

To validate the efficacy of derivatives synthesized from this building block, a self-validating fluorometric assay must be employed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Enzyme Incubation: In a 96-well black microplate, add 10 µL of recombinant HDAC1 enzyme (0.5 ng/µL final concentration) to 20 µL of the test compound (synthesized from CAS 2416243-75-7) serially diluted in assay buffer. Incubate at 37°C for 30 minutes to allow the slow-binding kinetics typical of aminobenzamides to equilibrate.

  • Substrate Addition: Add 10 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (50 µM final concentration). Incubate for an additional 60 minutes at 37°C.

  • Development: Stop the deacetylation reaction by adding 10 µL of developer solution (containing trypsin-like protease and 2 µM Trichostatin A). Incubate for 20 minutes at room temperature. The protease cleaves the AMC fluorophore only from deacetylated substrates.

  • Quantification: Measure fluorescence intensity using a microplate reader (Excitation: 350 nm, Emission: 460 nm). Calculate IC50 values using non-linear regression analysis to validate target engagement.

References

  • Sigma-Aldrich Product Catalog. "2-amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide; CAS Number: 2416243-75-7." Sigma-Aldrich.

  • Guleria, M., et al. "Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors." Endocrine, Metabolic & Immune Disorders - Drug Targets, 2020. [1]

  • Yuan, Q., et al. "Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors." European Journal of Medicinal Chemistry, 2019. [2]

  • Wang, Y., et al. "DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate." ACS Omega, 2020.[3]

Sources

Methodological & Application

Application Note: In Vivo Dosing Protocols for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Translational Scientists Compound Class: Class I-Selective Histone Deacetylase (HDAC) Inhibitor

Mechanistic Rationale & Structural Profiling

The compound 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide is a targeted epigenetic modulator belonging to the 2-aminobenzamide class of Histone Deacetylase (HDAC) inhibitors[1]. Unlike pan-HDAC inhibitors (e.g., hydroxamic acids like vorinostat), 2-aminobenzamides exhibit a slow, tight-binding kinetic profile and are highly selective for Class I HDACs (specifically HDAC1, HDAC2, and HDAC3)[2].

Causality of Structural Design:

  • Zinc-Binding Group (ZBG): The 2-aminobenzamide moiety is the critical pharmacophore. It penetrates the narrow, hydrophobic channel of the HDAC active site and chelates the catalytic Zn2+ ion, forming a highly stable internal hydrogen-bonding network[3].

  • Surface Recognition Cap: The 4-position substitution—a 3-(dimethylamino)piperidin-1-yl group—acts as the surface recognition motif. It interacts with the amino acid residues at the rim of the HDAC binding pocket, conferring the strict Class I isoform selectivity[4].

By selectively inhibiting Class I HDACs, this compound prevents the removal of acetyl groups from lysine residues on histone tails (H3 and H4). This induces chromatin relaxation and the transcriptional reactivation of silenced tumor suppressor genes, a mechanism proven to be highly efficacious in both oncology and neurodegenerative disease models[2][5].

MOA A 2-Amino-4-[3-(dimethylamino) piperidin-1-yl]benzamide B Class I HDACs (HDAC1, 2, 3) A->B Binds C Zinc Ion Chelation (Active Site) B->C Blocks D Histone Hyperacetylation (H3/H4) C->D Induces E Chromatin Relaxation & Gene Transcription D->E Results in

Mechanism of Action: 2-aminobenzamide-mediated Class I HDAC inhibition and chromatin relaxation.

Physicochemical Properties & Formulation Strategy

To achieve optimal in vivo exposure, the formulation strategy must account for the compound's intrinsic basicity. The presence of the tertiary amine (dimethylamino group) and the basic piperidine ring provides multiple protonation sites, yielding a predicted basic pKa of ~8.5–9.5.

Causality of Formulation: In its free-base form, the compound is lipophilic and poorly soluble in neutral aqueous buffers. However, the basic amines allow for excellent solubility in slightly acidic vehicles or uniform dispersion in standard preclinical suspending agents. Oral (PO) administration is the preferred route for 2-aminobenzamides (analogous to clinical compounds like mocetinostat and entinostat) due to their robust oral bioavailability[5].

Table 1: Recommended In Vivo Formulation Vehicles
Vehicle CompositionRecommended RoutePreparation Rationale & NotesStability
0.5% HPMC / 0.1% Tween 80 in ddH2​O Oral (PO)Suspension: Tween 80 reduces the surface tension of the hydrophobic benzamide core; HPMC increases viscosity to prevent rapid sedimentation.7 days at 4°C
5% DMSO / 45% PEG400 / 50% Saline Oral (PO) / IVSolution: Co-solvents disrupt crystalline lattice. Dissolve in DMSO first, add PEG400, vortex, then add saline dropwise to prevent precipitation.24 hours at RT
0.1 M Citrate Buffer (pH 4.5) IP / IVSolution: Exploits the basicity of the piperidine/dimethylamino groups for complete protonation and aqueous dissolution.48 hours at 4°C

In Vivo Dosing Protocols

Protocol 3.1: Preparation of Oral Suspension (HPMC/Tween)

Self-Validating Step: Always visually inspect the suspension for large agglomerates before dosing to ensure dose uniformity.

  • Weighing: Accurately weigh the required mass of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide powder into a sterile glass vial.

  • Wetting: Add the calculated volume of 100% Tween 80 (to achieve a final concentration of 0.1% v/v). Use a glass rod or vortex to thoroughly wet the powder, creating a smooth paste. Causality: Skipping this step will cause the hydrophobic powder to float on the aqueous surface, ruining the suspension.

  • Dilution: Slowly add a pre-made 0.5% Hydroxypropyl Methylcellulose (HPMC) solution in continuous dropwise increments while vortexing vigorously.

  • Homogenization: Sonicate the vial in a water bath for 10–15 minutes at room temperature until a fine, milky, homogenous suspension is achieved.

Protocol 3.2: Oral Administration and PK Sampling
  • Dosing Schedule: Administer via oral gavage using a ball-tipped feeding needle. For efficacy studies, utilize an intermittent dosing schedule (e.g., 3x/week or Monday/Wednesday/Friday) rather than continuous daily dosing[6].

    • Causality: Continuous Class I HDAC inhibition can lead to dose-limiting toxicities such as thrombocytopenia and severe fatigue. The slow-off rate of 2-aminobenzamides ensures sustained epigenetic modulation even during off-days, allowing for hematopoietic recovery[1][7].

  • PK Blood Sampling: For pharmacokinetic profiling, collect 50–100 µL of blood via the saphenous or tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[8].

  • Processing: Collect blood in K2​EDTA tubes, centrifuge at 2,000 × g for 10 minutes at 4°C, and instantly snap-freeze the plasma in liquid nitrogen to prevent ex vivo degradation.

Protocol 3.3: Pharmacodynamic (PD) Target Engagement Assay

To confirm that the drug is actively inhibiting HDACs in vivo, assess histone acetylation in both the target tissue (tumor/brain) and a surrogate liquid biopsy (PBMCs)[5].

  • PBMC Isolation: Draw whole blood at the Tmax​ (typically 1–2 hours post-dose) and isolate PBMCs using a Ficoll-Paque density gradient. Causality: PBMCs act as a minimally invasive surrogate to confirm systemic target engagement without requiring serial solid tissue biopsies.

  • Lysis & Extraction: Lyse the cell pellet in RIPA buffer supplemented with protease inhibitors and a pan-HDAC inhibitor (e.g., 1 µM Trichostatin A) to lock the acetylation state during extraction.

  • Western Blotting (Self-Validating System): Probe the lysate for Acetyl-Histone H3 (Ac-H3) and Acetyl-Histone H4 (Ac-H4).

    • Critical Control: You must multiplex the blot with an antibody against Total Histone H3 . Normalizing the Ac-H3 signal to Total H3 proves that the observed signal increase is due to enzymatic HDAC inhibition, rather than an artifact of unequal protein loading or cellular proliferation[5].

Experimental Workflow & Study Design

Workflow A 1. Formulation (0.5% HPMC / 0.1% Tween 80) B 2. In Vivo Dosing (Oral Gavage, Intermittent Schedule) A->B C 3. PK Sampling (Plasma, 0-24h) B->C D 4. PD Assessment (PBMC & Tissue Harvest) B->D F 6. Efficacy Readout (Tumor Volume / Survival) B->F E 5. Target Engagement (Western Blot: Ac-H3 / Total H3) D->E

In vivo PK/PD and efficacy workflow for 2-aminobenzamide HDAC inhibitors.

References

  • [9] NIH PubMed Central. "The class I/IV HDAC inhibitor mocetinostat increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy."

  • [3] NIH PubMed. "Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors."

  • [8] NIH PubMed Central. "Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models."

  • [5] BenchChem. "Mocetinostat: An In-Depth Guide to In Vivo Pharmacokinetics and Pharmacodynamics."

  • [4] RSC Publishing. "Rational design and characterization of a DNA/HDAC dual-targeting inhibitor containing nitrogen mustard and 2-aminobenzamide moieties."

  • [6] ClinicalTrials.gov. "MRTX-500 Official Title: A Parallel Phase 2 Study of Glesatinib, Sitravatinib or Mocetinostat."

  • [1] Bentham Science Publishers. "Potential Application of 5-Aryl-Substituted 2-Aminobenzamide Type of HDAC1/2- Selective Inhibitors to Pharmaceuticals."

  • [2] ACS Publications. "Quantitative Proteomic Analysis Identifies Targets and Pathways of a 2-Aminobenzamide HDAC Inhibitor in Friedreich's Ataxia Patient iPSC-Derived Neural Stem Cells."

  • [7] NIH PubMed Central. "Mocetinostat for patients with previously treated, locally advanced/metastatic urothelial carcinoma and inactivating alterations of acetyltransferase genes."

Sources

Application Note: Cell Culture Assay Development for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Compound Focus: 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide (CAS: 2416243-75-7)

Mechanistic Rationale & Pharmacophore Dynamics

The compound 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide represents a highly specialized epigenetic modulator belonging to the 2-aminobenzamide class of Histone Deacetylase (HDAC) inhibitors. Unlike rapid-on/rapid-off hydroxamate inhibitors (e.g., Vorinostat), 2-aminobenzamides exhibit slow, tight-binding kinetics, providing sustained target engagement[1].

From a structural perspective, the 2-aminobenzamide moiety acts as the critical Zinc-Binding Group (ZBG), chelating the catalytic Zn2+ ion deep within the HDAC active site[2]. The addition of the bulky, basic 3-(dimethylamino)piperidin-1-yl group at the 4-position is not arbitrary; it is designed to extend into the solvent-exposed hydrophobic channel. This steric bulk restricts the compound's affinity primarily to Class I HDACs (HDAC1, HDAC2, and HDAC3), preventing off-target inhibition of Class II and Class IV metalloproteins[3].

Inhibiting Class I HDACs prevents the removal of acetyl groups from lysine residues on histone tails (e.g., H3K9, H4K8). This unopposed Histone Acetyltransferase (HAT) activity leads to hyperacetylation, neutralizing the positive charge of the histones, relaxing the chromatin structure, and reactivating silenced target genes[2].

Mechanism Compound 2-Amino-4-[3-(dimethylamino) piperidin-1-yl]benzamide HDAC Class I HDACs (HDAC1, 2, 3) Compound->HDAC Binds Zinc Catalytic Pocket Histone Histone H3/H4 (Hypoacetylated) HDAC->Histone Deacetylation (Blocked) HyperAc Histone H3K9ac (Hyperacetylated) Histone->HyperAc Unopposed HAT Activity Chromatin Chromatin Relaxation HyperAc->Chromatin Epigenetic Shift GeneExp Target Gene Transcription Chromatin->GeneExp Activation

Epigenetic signaling pathway of 2-aminobenzamide-mediated Class I HDAC inhibition.

The Self-Validating Assay Strategy

To confidently evaluate the efficacy of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide, a single assay is insufficient. A robust drug discovery protocol must be a self-validating system that triangulates data across three distinct biological tiers. If the compound is genuinely active, it must demonstrate:

  • Phenotypic Efficacy: Cytotoxicity or cytostasis in a sensitive cell line.

  • Proximal Target Engagement: Accumulation of the direct substrate (H3K9ac) inside the cell.

  • Biochemical Mechanism: Direct inhibition of the enzyme's catalytic activity, ruling out indirect upstream effects.

Workflow Start Cell Culture & Compound Treatment (HCT116 / HeLa Cells) Split Start->Split Assay1 Tier 1: Cell Viability (CellTiter-Glo) Split->Assay1 Assay2 Tier 2: Target Engagement (H3K9ac AlphaLISA) Split->Assay2 Assay3 Tier 3: Enzymatic Activity (Fluorogenic HDAC Assay) Split->Assay3 Read1 Phenotypic IC50 (Cytotoxicity) Assay1->Read1 Read2 Epigenetic EC50 (Hyperacetylation) Assay2->Read2 Read3 Biochemical IC50 (Direct Inhibition) Assay3->Read3

Tri-partite self-validating workflow for HDAC inhibitor assay development.

Detailed Experimental Protocols

Tier 1: Cell Culture & Phenotypic Viability

Causality Insight: We utilize HCT116 (human colon carcinoma) or HeLa cells, as these lines possess high basal Class I HDAC activity and are highly responsive to epigenetic modulation[2].

  • Seeding: Harvest HCT116 cells at 80% confluence. Seed at 2,000 cells/well in a 384-well white opaque plate using 40 µL of McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Prepare a 10-point, 3-fold serial dilution of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide in DMSO. Transfer to the assay plate to achieve a final top concentration of 30 µM (Final DMSO = 0.1%).

  • Incubation: Incubate for 72 hours.

  • Readout: Add 10 µL of CellTiter-Glo reagent per well. Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence to determine the phenotypic IC50​ .

Tier 2: Target Engagement via Homogeneous AlphaLISA (H3K9ac)

Causality Insight: Traditional Western Blots suffer from poor throughput and loss of loosely bound histones during wash steps. AlphaLISA is a homogeneous proximity assay that allows in-well lysis and quantitative detection[4]. Critical Step: The lysis buffer must be supplemented with a broad-spectrum, rapid-acting HDAC inhibitor (e.g., 20 mM Sodium Butyrate or 1 µM Trichostatin A). If omitted, the reversible 2-aminobenzamide may dissociate during lysis, allowing highly active endogenous HDACs to rapidly deacetylate H3K9 before the assay is read, yielding a false negative[5].

  • Cell Preparation: Seed HeLa cells at 2,000 cells/well in a 384-well plate. Treat with the compound for 24 hours[5].

  • Lysis & Extraction: Remove media. Add 10 µL of Cell-Histone Lysis buffer (supplemented with 20 mM Sodium Butyrate). Incubate for 15 min at RT. Add 10 µL of Cell-Histone Extraction buffer and incubate for 10 min[5].

  • Acceptor Bead Incubation: Add 10 µL of a master mix containing AlphaLISA anti-H3K9ac Acceptor beads and Biotinylated anti-Histone H3 (C-terminus) antibody. Seal and incubate for 60 min at 23°C[5].

  • Donor Bead Incubation: Under subdued light, add 10 µL of Streptavidin Donor beads (final concentration 20 µg/mL). Incubate for 30 min at 23°C in the dark[5].

  • Readout: Read the plate in Alpha mode (Excitation 680 nm / Emission 615 nm). Calculate the EC50​ for H3K9 hyperacetylation.

Tier 3: Direct Fluorogenic HDAC Activity Assay

Causality Insight: To prove the compound directly inhibits the enzyme rather than activating a HAT, we use a fluorogenic substrate, Boc-Lys(Ac)-AMC. The assay relies on a two-step reaction: first, the uninhibited HDAC deacetylates the lysine; second, a developer (a trypsin-like protease) cleaves the deacetylated substrate to release fluorescent AMC. Crucial Counter-screen: You must run a control to ensure your compound does not inhibit the developer protease. If it does, fluorescence will drop, mimicking HDAC inhibition and creating a false positive.

  • Lysate Preparation: Lyse untreated HCT116 cells using a non-denaturing buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40) without HDAC inhibitors. Centrifuge and collect the supernatant.

  • Reaction Setup: In a 384-well black plate, combine 10 µL of cell lysate, 5 µL of compound dilution, and 10 µL of 50 µM Boc-Lys(Ac)-AMC substrate.

  • Primary Incubation: Incubate for 60 minutes at 37°C to allow for deacetylation.

  • Development: Add 25 µL of Developer Solution (containing 1 µM Trichostatin A to halt further HDAC activity and the protease developer). Incubate for 15 minutes at RT.

  • Readout: Measure fluorescence at Ex 360 nm / Em 460 nm to determine the biochemical IC50​ .

Quantitative Data Presentation

When executing this self-validating workflow for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide, expect the following data profile, which is characteristic of potent Class I 2-aminobenzamides:

Assay TierReadout MetricExpected Range for Class I 2-AminobenzamidesTarget Assay Quality (Z'-factor)
Tier 1: Viability Luminescence (ATP) IC50​ : 0.5 µM – 5.0 µM> 0.70
Tier 2: AlphaLISA Alpha Signal (615 nm) EC50​ : 0.1 µM – 2.0 µM> 0.65
Tier 3: Fluorogenic Fluorescence (460 nm) IC50​ : 0.05 µM – 0.5 µM> 0.80

Note: Biochemical IC50​ (Tier 3) is typically lower (more potent) than cellular IC50​ (Tier 1) due to the absence of cellular membrane permeability barriers and compound efflux mechanisms.

Troubleshooting & Critical Parameters

  • AlphaLISA Hook Effect: Because AlphaLISA is a proximity assay, excessively high concentrations of the target histone can saturate both the donor and acceptor beads independently, preventing them from bridging and causing a paradoxical drop in signal (the "Hook Effect"). If the signal drops at the highest cell densities, dilute your cell lysate.

  • DMSO Tolerance: HDAC enzymes are sensitive to high organic solvent concentrations. Ensure the final DMSO concentration in Tier 2 and Tier 3 assays never exceeds 0.5% (ideally 0.1%).

  • Slow-Binding Equilibration: Because 2-aminobenzamides are slow, tight-binding inhibitors[1], pre-incubating the compound with the cell lysate for 30 minutes before adding the Boc-Lys(Ac)-AMC substrate in Tier 3 will yield a more accurate, highly potent IC50​ .

References

  • Title: Targeting Histone Deacetylases: Opportunities for Cancer Treatment and Chemoprevention Source: MDPI - International Journal of Molecular Sciences URL:[Link]

  • Title: Development of Alkylated Hydrazides as Highly Potent and Selective Class I Histone Deacetylase Inhibitors with T cell Modulatory Properties Source: ACS Publications - Journal of Medicinal Chemistry URL:[Link]

  • Title: Quantitative Proteomic Analysis Identifies Targets and Pathways of a 2-Aminobenzamide HDAC Inhibitor in Friedreich's Ataxia Patient iPSC-Derived Neural Stem Cells Source: ACS Publications - Journal of Proteome Research URL:[Link]

  • Title: Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) Source: PMC - National Institutes of Health URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide, a key intermediate in pharmaceutical research. The protocol herein is designed for robustness and scalability, drawing upon established principles of organic synthesis. This guide is structured to provide not only a detailed methodology but also the scientific rationale behind each step, ensuring both reproducibility and a deeper understanding of the chemical transformations involved. All procedures should be conducted by trained professionals in a controlled laboratory environment.

Introduction

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide is a complex diamine derivative with significant potential as a building block in the development of novel therapeutic agents. Its structure, featuring a substituted benzamide core, is a common motif in a variety of biologically active molecules. The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

This guide outlines a reliable three-step synthetic pathway commencing with commercially available 4-fluoro-2-nitrobenzamide. The synthesis proceeds via a nucleophilic aromatic substitution, followed by a nitro group reduction. Each step has been optimized to utilize readily available reagents and standard laboratory equipment.

Materials and Equipment

Reagents
ReagentGradeSupplier
4-Fluoro-2-nitrobenzamide≥98%Commercially Available
N,N-Dimethylpiperidin-3-amine≥97%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Sodium Borohydride (NaBH4)≥98%Commercially Available
Nickel(II) Chloride Hexahydrate (NiCl2·6H2O)≥98%Commercially Available
Methanol (MeOH)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na2SO4)Commercially Available
Hydrochloric Acid (HCl)Concentrated, 37%Commercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrers and stir bars

  • Heating mantles with temperature controllers

  • Reflux condensers

  • Separatory funnels

  • Büchner funnels and filter flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Synthetic Pathway Overview

The synthesis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide is accomplished in two primary stages following the initial procurement of starting materials. The overall transformation is depicted below.

Synthetic_Pathway 4-Fluoro-2-nitrobenzamide 4-Fluoro-2-nitrobenzamide Intermediate 2-Nitro-4-[3-(dimethylamino)piperidin-1-yl]benzamide 4-Fluoro-2-nitrobenzamide->Intermediate Step 1: Nucleophilic Aromatic Substitution Final_Product 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide Intermediate->Final_Product Step 2: Nitro Reduction

Caption: Overall synthetic scheme.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Nitro-4-[3-(dimethylamino)piperidin-1-yl]benzamide

Reaction Principle: This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the aromatic ring, making the fluorine atom susceptible to displacement by the secondary amine of N,N-dimethylpiperidin-3-amine. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the hydrofluoric acid byproduct.

Step_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Start Combine Starting Materials Solvent Add Anhydrous DMF Start->Solvent Base Add DIPEA Solvent->Base Stir Stir at Room Temp Base->Stir Heat Heat to 80-90 °C Stir->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Quench Quench with Water Cool->Quench Extract Extract with EtOAc Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for Step 1.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-2-nitrobenzamide (1.0 eq).

  • Add N,N-dimethylpiperidin-3-amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the 4-fluoro-2-nitrobenzamide.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide

Reaction Principle: The final step is the reduction of the aromatic nitro group to a primary amine. A common and effective method for this transformation is the use of sodium borohydride in the presence of a nickel(II) salt, which in situ generates a nickel boride species that is a potent reducing agent for nitro groups.[1] This method is often preferred over catalytic hydrogenation for its operational simplicity.

Procedure:

  • Dissolve the 2-nitro-4-[3-(dimethylamino)piperidin-1-yl]benzamide (1.0 eq) from Step 1 in anhydrous methanol in a round-bottom flask.

  • To this solution, add nickel(II) chloride hexahydrate (NiCl2·6H2O) (0.2 eq). The solution should turn green.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (4.0-6.0 eq) portion-wise, maintaining the temperature below 10 °C. Vigorous gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water.

  • Filter the mixture through a pad of celite to remove the black nickel boride precipitate. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Characterization Data

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR SignalsExpected Mass Spec (m/z)
2-Nitro-4-[3-(dimethylamino)piperidin-1-yl]benzamideC₁₄H₂₀N₄O₃292.33Aromatic protons, piperidine protons, dimethylamino protons[M+H]⁺ = 293.16
2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamideC₁₄H₂₂N₄O262.35Aromatic protons, piperidine protons, dimethylamino protons, amino protons[M+H]⁺ = 263.18

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Fluoro-2-nitrobenzamide: May cause skin and eye irritation. Avoid inhalation of dust.

  • N,N-Dimethylpiperidin-3-amine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • DMF: Combustible liquid. Harmful in contact with skin or if inhaled. May damage an unborn child.

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Toxic if swallowed. Causes severe skin burns and eye damage.[2]

  • Nickel(II) Chloride: Harmful if swallowed. May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. Suspected of causing genetic defects and cancer.[3]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Synthesis of 2-Amino-4-Fluorobenzoic Acid: While not a direct precursor in this protocol, the synthesis of related aminofluorobenzoic acids provides context for the chemistry of fluorinated aromatics. Guidechem. (2023). How to synthesize and app 2-Amino-4-Fluorobenzoic Acid.
  • Nucleophilic Aromatic Substitution: The displacement of a fluorine atom by an amine on a nitro-activated ring is a well-established reaction. For an example with a different nucleophile, see: Chemspace. 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine.
  • Safety Data for Nickel(II) Chloride: MilliporeSigma. (2025).
  • Nitro Group Reduction: The reduction of nitroaromatic compounds to their corresponding amines is a fundamental transformation in organic synthesis. A variety of reagents can be employed for this purpose.[1]

  • General Benzamide Chemistry: The chemistry of benzamides is extensive and well-documented. For examples of other benzamide syntheses and reactions, see: MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents.[4]

  • Safety Data for 2-Aminobenzamide: Fisher Scientific. (2025). Safety Data Sheet for 2-Aminobenzamide.[5]

  • Safety Data for 3-Aminobenzamide: Cayman Chemical. (2025). Safety Data Sheet for 3-amino Benzamide.[6]

  • Safety Data for Benzylamine: Thermo Fisher Scientific. (2025). Safety Data Sheet for Benzylamine.[7]

  • Safety Data for 2-Amino-4-methylpyridine: Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.[8]

  • General Synthesis of Aminobenzamides: ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones.[9]

  • Use of 2-Amino-4-fluorobenzamide as an Intermediate: MySkinRecipes. 2-Amino-4-fluorobenzamide.[10]

  • Reduction of Nitroaromatics with NaBH4/Ni(PPh3)4: Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide: ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.[11]

  • Synthesis of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide: ACS Publications. (2008). Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor.[12]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study.[13]

  • Synthesis of 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones: ACS Publications. (2008). Design, Structure−Activity Relationships and in Vivo Characterization of 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones: A Novel Class of Receptor Tyrosine Kinase Inhibitors.[14]

  • Reactivity of 4-Fluoro-3-nitrobenzonitrile: Benchchem. An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile.[15]

  • Reduction of Aromatic Nitro Compounds: Google Patents. (2020). WO202013131574A1 - Method of reducing aromatic nitro compounds.[16]

  • Enzyme-Catalyzed Reduction of Nitro-Aromatics: MDPI. (2014). Mechanisms of Enzyme-Catalyzed Reduction of Two Carcinogenic Nitro-Aromatics, 3-Nitrobenzanthrone and Aristolochic Acid I: Experimental and Theoretical Approaches.[17]

  • Characterization of a Related Benzamide: PubMed. (2009). [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin- 1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I. In vitro characterization.[18]

  • Related Compound Information: PubChem. 2-Amino-4-[3-(dimethylamino)propyl]benzamide.[19]

  • Synthesis of 2,4-pyrimidinediamine derivatives: Semantic Scholar. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors.[20]

  • Reduction of β-nitrostyrenes using sodium borohydride: Beilstein Journals. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.
  • Characterization of a Dimethyl-benzamide: ResearchGate. (2026). 2-Amino-N,3-dimethyl-benzamide.[21]

  • Synthesis of 4- Nitrobenzamide Derivatives: International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.[22]

  • Reactions of dinitrobenzenes with amines: Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.[23]

  • Reduction transformation of nitroene‐sulfonamide products: ResearchGate. The reduction transformation of nitroene‐sulfonamide products.[24]

  • Synthesis of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile: MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors.[25]

  • Synthesis of Fluorosurfactants: ChemRxiv. A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction.[26]

  • Synthesis of 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine: Chemspace. 1-(4-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine.

Sources

Application Note: LC-MS/MS Bioanalytical Workflow for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological & Chemical Profiling

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide is a highly basic, polar molecule belonging to the o-aminobenzamide class of Class I Histone Deacetylase (HDAC) inhibitors. Structurally analogous to clinical-stage HDAC inhibitors like Entinostat and Chidamide, this compound features a primary aniline and an amide carbonyl that act as a bidentate Zinc-Binding Group (ZBG) within the HDAC active site[1]. The bulky 3-(dimethylamino)piperidin-1-yl moiety occupies the solvent-exposed linker channel, conferring isoform selectivity.

From an analytical perspective, the presence of the tertiary amine (dimethylamino group, estimated pKa ~9.5) makes the molecule highly basic. When analyzing this compound in complex biological matrices (e.g., plasma or tissue homogenates), co-eluting endogenous phospholipids often cause severe ion suppression in positive electrospray ionization (ESI+). Therefore, standard protein precipitation (PPT) is insufficient, necessitating a highly selective sample cleanup strategy[2].

HDAC_Pathway Inhibitor 2-Amino-4-[3-(dimethylamino) piperidin-1-yl]benzamide HDAC Class I HDAC Enzymes (HDAC1, 2, 3) Inhibitor->HDAC Binds Zinc Ion (Inhibition) Histones Acetylated Histones (Open Chromatin) HDAC->Histones Prevents Deacetylation Transcription Gene Transcription (Tumor Suppressors) Histones->Transcription Promotes Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis Induces

Fig 1: Mechanism of action for o-aminobenzamide Class I HDAC inhibitors.

Experimental Causality: Rationale for Mixed-Mode Cation Exchange (MCX)

To achieve a self-validating and robust bioanalytical method, the sample preparation must exploit the physicochemical properties of the analyte. We utilize Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) [3].

The Mechanistic Logic:

  • Acidification: By diluting the plasma with phosphoric acid (pH ~2), the dimethylamino group is fully protonated (cationic).

  • Orthogonal Retention: The MCX sorbent contains both hydrophobic (reversed-phase) and sulfonic acid (strong cation exchange, pKa < 1) functionalities. The protonated analyte binds to the sulfonic acid groups via strong electrostatic interactions[4].

  • Aggressive Washing: Because the analyte is locked via ionic bonds, we can aggressively wash the sorbent with 100% methanol. This step completely strips away neutral lipids, phosphatidylcholines, and formulation excipients that would otherwise cause matrix effects[5].

  • Targeted Elution: Elution is achieved by introducing a high-pH solvent (5% ammonium hydroxide in methanol). The high pH (pH ~11) deprotonates the tertiary amine, breaking the ionic bond and allowing the analyte to elute in the organic phase[2].

Step-by-Step Methodology: MCX SPE Protocol

Materials & Reagents
  • Matrix: Human or Rat Plasma (K2EDTA).

  • Internal Standard (IS): Entinostat-d4 or Chidamide-d4 (Stable isotope-labeled analogs are critical for tracking extraction recovery variations)[6].

  • SPE Plate: Waters Oasis MCX 96-well µElution Plate (30 µm, 2 mg/well).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Phosphoric Acid (H3PO4), and Ammonium Hydroxide (NH4OH).

Extraction Workflow
  • Sample Pre-treatment: Aliquot 100 µL of plasma sample into a 96-well collection plate. Add 10 µL of IS working solution (500 ng/mL). Add 100 µL of 4% H3PO4 in water. Vortex for 2 minutes to disrupt protein binding and protonate the analyte.

  • Conditioning: Pass 200 µL of MeOH through the MCX wells.

  • Equilibration: Pass 200 µL of LC-MS grade Water through the wells.

  • Loading: Load the entire pre-treated sample (~210 µL) onto the MCX plate. Apply low vacuum (approx. 5 inHg) to allow drop-wise percolation.

  • Wash 1 (Aqueous): Wash with 200 µL of 2% FA in water to remove hydrophilic endogenous interferences and proteins.

  • Wash 2 (Organic): Wash with 200 µL of 100% MeOH. Critical Step: This removes hydrophobic neutral lipids and phospholipids[4].

  • Elution: Elute the target analyte and IS into a clean collection plate using 2 × 50 µL of 5% NH4OH in MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% FA in water).

SPE_Workflow Pre Pre-treatment Dilute with 4% H3PO4 Load Load Sample MCX Cartridge Pre->Load Wash1 Wash 1 (Aqueous) 2% Formic Acid Load->Wash1 Wash2 Wash 2 (Organic) 100% Methanol Wash1->Wash2 Elute Elution 5% NH4OH in MeOH Wash2->Elute

Fig 2: Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow.

LC-MS/MS Analytical Conditions

Chromatographic separation is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. A column designed to handle basic compounds at low pH without severe peak tailing (e.g., Waters XBridge BEH C18) is highly recommended.

Table 1: Physicochemical Properties & MRM Parameters

Note: Collision Energies (CE) and Declustering Potentials (DP) should be optimized per instrument.

ParameterValue / Setting
Chemical Formula C14H22N4O
Monoisotopic Mass 262.18 Da
Precursor Ion [M+H]+ m/z 263.2
Quantifier Product Ion m/z 218.2 (Loss of dimethylamine, -45 Da)
Qualifier Product Ion m/z 135.1 (Cleavage of piperidine ring)
Ion Source ESI Positive (Turbo V)
Capillary Voltage 4500 V
Source Temperature 550 °C
Table 2: UHPLC Gradient Program
  • Analytical Column: Waters XBridge BEH C18, 2.1 × 50 mm, 2.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.00955Initial
0.50955Hold
2.501090Linear
3.201090Hold
3.30955Linear
4.50955Re-equilibration

Method Validation & Quality Control (E-E-A-T)

To ensure the trustworthiness of the generated pharmacokinetic data, the method must be validated according to FDA/EMA bioanalytical guidelines[7]:

  • Matrix Effect: By utilizing the MCX SPE protocol, matrix factors should fall within 90%–110%. The aggressive 100% methanol wash effectively eliminates lysophosphatidylcholines (m/z 496, 524), which are the primary culprits of ion suppression in plasma[4].

  • Extraction Recovery: The dual-mode retention mechanism typically yields absolute recoveries of >85% for basic o-aminobenzamides, with a relative standard deviation (RSD) of <10%[3].

  • Carryover: Basic compounds with piperidine rings are prone to non-specific binding in the autosampler. Utilizing a strong needle wash (e.g., Isopropanol/Methanol/Water/Formic Acid 40:40:20:0.1) is critical to prevent carryover[4].

References

  • A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma PubMed / Rapid Communications in Mass Spectrometry URL:[Link]

  • Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples PMC / National Institutes of Health URL:[Link]

  • Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research Waters Corporation Applications URL:[Link]

  • Pharmacokinetic study of ACT-132577 in rat plasma by ultra performance liquid chromatography-tandem mass spectrometry PMC / National Institutes of Health URL:[Link]

  • A phase I trial of an oral subtype-selective histone deacetylase inhibitor, chidamide, in combination with paclitaxel and carboplatin in patients with advanced non-small cell lung cancer Chinese Journal of Cancer Research URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Degradation of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate the degradation of this compound in aqueous media. While specific stability data for this molecule is not extensively published, this guide leverages established principles of chemical stability based on its functional groups: a benzamide , an aromatic amine , and a substituted piperidine .

Our approach is centered on systematic investigation through forced degradation studies, a practice recommended by international guidelines to understand degradation pathways and establish stability-indicating analytical methods.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Initial Observations

Q1: My HPLC analysis shows a decrease in the main peak area and the appearance of new, smaller peaks over time. What is happening?

A1: This is a classic sign of chemical degradation. The parent molecule, 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide, is breaking down into one or more new chemical entities (degradants). The appearance of new peaks, especially those with different retention times, confirms that the compound's structure is changing in your aqueous medium.[4] The goal of your investigation will be to identify the conditions causing this and the identity of the degradants.

Q2: My solution of the compound is turning a yellow or brown color. Is this related to degradation?

A2: Yes, a color change is a strong indicator of degradation, particularly oxidative degradation. The aromatic amine (aniline-like) moiety in your compound is susceptible to oxidation, which often produces highly colored quinone-imine or polymeric species.[5][6] This observation should prompt an immediate investigation into the role of oxygen, light, or trace metal contaminants in your experiment.

Investigating the Root Cause

Q3: How can I systematically determine what is causing the degradation?

A3: The most effective method is to perform a forced degradation (or stress testing) study .[2][7] This involves subjecting the compound to a variety of harsh conditions to intentionally accelerate degradation. By observing which conditions cause the most significant breakdown, you can identify the primary degradation pathways. This process is a cornerstone of pharmaceutical development and is outlined in guidelines from the International Council for Harmonisation (ICH).[8][9][10][11]

The primary stress conditions to test are:

  • Hydrolysis: Across a range of pH values (acidic, neutral, basic).

  • Oxidation: Using an oxidizing agent like hydrogen peroxide.

  • Photolysis: Exposure to controlled UV and visible light.

  • Thermal Stress: Elevated temperatures.

The diagram below illustrates a typical workflow for troubleshooting degradation.

Observation Observation: - Purity Loss (HPLC) - Color Change - Inconsistent Results IsItDegradation Is it Degradation? Observation->IsItDegradation Confirm Confirm with Control: - Freshly prepared sample - Reference standard IsItDegradation->Confirm Yes ForcedDeg Perform Forced Degradation Study (ICH Q1A Conditions) Confirm->ForcedDeg Analyze Analyze Stressed Samples (HPLC, LC-MS) ForcedDeg->Analyze IdentifyPathway Identify Primary Degradation Pathway(s) Analyze->IdentifyPathway Hydrolysis Hydrolysis (pH-dependent) IdentifyPathway->Hydrolysis Degrades in Acid/Base Oxidation Oxidation (Peroxide/Light/Air) IdentifyPathway->Oxidation Degrades in H2O2 Photolysis Photolysis (Light-dependent) IdentifyPathway->Photolysis Degrades in Light Mitigate Develop Mitigation Strategy Hydrolysis->Mitigate Oxidation->Mitigate Photolysis->Mitigate Reformulate Reformulate: - Adjust pH with buffer - Add antioxidant - Use light-protectant vials Mitigate->Reformulate cluster_conditions Stress Conditions Start Prepare Compound Stock Solution (e.g., 1 mg/mL) PrepSamples Prepare Stressed Samples (in vials) Start->PrepSamples Acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) PrepSamples->Acid Base Base Hydrolysis (0.1 M NaOH, RT & 60°C) PrepSamples->Base Neutral Neutral Hydrolysis (Water, 60°C) PrepSamples->Neutral Oxidation Oxidation (3% H2O2, RT) PrepSamples->Oxidation Thermal Thermal (Solid & Solution, 80°C) PrepSamples->Thermal Photo Photostability (ICH Q1B Light Exposure) PrepSamples->Photo Control Control Sample (Unstressed, protected from light, RT) PrepSamples->Control Timepoints Sample at Timepoints (e.g., 0, 2, 8, 24, 48 hours) Acid->Timepoints Base->Timepoints Neutral->Timepoints Oxidation->Timepoints Thermal->Timepoints Photo->Timepoints Control->Timepoints Quench Quench Reaction (Neutralize acid/base if necessary) Timepoints->Quench Analyze Analyze via Stability-Indicating HPLC Method Quench->Analyze Report Report Data: - % Assay of Parent - % Area of Degradants - Mass Balance Analyze->Report

Caption: Experimental workflow for a comprehensive forced degradation study.

Step-by-Step Procedure:

  • Preparation: For each condition, prepare a vial by adding a small aliquot of the stock solution and diluting it with the respective stressor solution (e.g., 0.1 M HCl, 3% H₂O₂) to a final concentration of ~100 µg/mL. Prepare a control sample diluted only with the mobile phase or water.

  • Acidic Hydrolysis: Prepare samples in 0.1 M HCl. Keep one set at room temperature (RT) and another at 60°C.

  • Basic Hydrolysis: Prepare samples in 0.1 M NaOH. Keep one set at RT and another at 60°C.

  • Neutral Hydrolysis: Prepare samples in high-purity water and heat to 60°C.

  • Oxidative Degradation: Prepare a sample in 3% H₂O₂ and keep it at RT.

  • Photolytic Degradation: Expose a solution and solid sample to light conditions as specified in ICH Q1B guidelines. Wrap a control sample in aluminum foil to serve as a dark control.

  • Thermal Degradation: Place a solid sample and a solution sample (in water) in an oven at 80°C.

  • Sampling and Analysis:

    • Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 8, 24 hours).

    • For acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before injection to prevent damage to the HPLC column.

    • Analyze all samples, including the time-zero control, by a stability-indicating HPLC method. The method must be able to separate the parent peak from all degradant peaks.

Data Interpretation

Summarize your findings in a table. This allows for a clear comparison of degradation under different conditions.

Stress ConditionTime (hr)Temperature% Parent RemainingArea % of Major Degradant 1Area % of Major Degradant 2Observations
Control 48RT99.8%N/DN/DClear, colorless
0.1 M HCl 2460°C75.2%21.5% (Peak A)N/DClear, colorless
0.1 M NaOH 860°C60.1%35.8% (Peak A)N/DSlight yellowing
3% H₂O₂ 2RT55.4%15.1% (Peak B)22.3% (Peak C)Solution turned brown
Light (ICH) 48RT92.0%5.5% (Peak B)N/DSlight yellowing

N/D: Not Detected

  • Significant Hydrolysis: The compound is highly susceptible to both acid- and base-catalyzed hydrolysis (Degradant A), with base catalysis being faster. This points to the benzamide bond as a key liability.

  • Rapid Oxidation: The compound degrades very quickly in the presence of an oxidizing agent, forming multiple products (B and C) and a color change. This implicates the aromatic amine and/or the piperidine moiety.

  • Moderate Photostability: Light contributes to degradation, likely through an oxidative pathway (producing Degradant B).

Mitigation Strategies

Q5: Based on my forced degradation results, how can I stabilize my compound in solution?

A5:

  • Control pH: If hydrolysis is the main issue, formulate your solution in a buffer system that maintains the pH at its point of maximum stability (often near neutral, but this must be determined experimentally). Avoid strongly acidic or basic conditions.

  • Protect from Oxygen: If oxidation is prevalent:

    • Use Antioxidants: Add antioxidants like sodium metabisulfite or ascorbic acid to the formulation.

    • Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to displace oxygen.

  • Protect from Light: If the compound is photolabile, use amber vials or light-blocking containers for storage and handling.

  • Control Temperature: Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C or -20°C) to slow down all degradation pathways.

  • Chelating Agents: If trace metal ions could be catalyzing oxidation, consider adding a small amount of a chelating agent like EDTA.

By systematically applying these troubleshooting steps, you can successfully identify the root causes of degradation and implement effective strategies to ensure the integrity of your experiments and formulations.

References

  • Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Maheswaran, R. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Kamberi, M., & Bynum, K. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Jain, D. (2026, March 19). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaceuticals and Medical Devices Agency (PMDA). STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • International Council for Harmonisation (ICH). Quality Guidelines.
  • International Council for Harmonisation (ICH). (2010, February 2). Q1A(R2) Guideline.
  • BenchChem. Technical Support Center: Prevention of Oxidation in Piperidine Compounds.
  • Frontiers in Microbiology. Bacterial degradation of monocyclic aromatic amines.
  • Cox, R. A. (2018). Benzamide hydrolysis in strong acids — The last word. ResearchGate.
  • Wang, T., et al. (2024, February 7). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Oxford Academic.
  • Medicalingual. Q1A (R2) (MHLW Step 5)Q1A (R2) (ICH Step 4).
  • Al-Naiema, I. M., et al. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A - ACS Publications.
  • Cox, R. A., & Yates, K. The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Canadian Journal of Chemistry.
  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Duan, P., Dai, L., & Savage, P. E. Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids.
  • D'Acunzo, F., et al. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules.
  • López, X., et al. (2006, August 3). Reaction mechanism of the acidic hydrolysis of highly twisted amides: Rate acceleration caused by the twist of the amide bond. PubMed.
  • Bunton, C. A., Nayak, B., & O'Connor, C. Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry - ACS Publications.
  • Zhang, H., & Huang, C.-H. (2003, May 16). Role of Soil Manganese in the Oxidation of Aromatic Amines. Environmental Science & Technology - ACS Publications.

Sources

Technical Support Center: Mitigating Off-Target Toxicity of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide Analogs in Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing 2-Amino-benzamide derivatives, a class of molecules with significant therapeutic potential, often associated with the inhibition of poly (ADP-ribose) polymerase (PARP).[1][2] This guide provides in-depth troubleshooting and best practices to help you distinguish true on-target effects from off-target toxicity, ensuring the integrity and reproducibility of your cellular assay data.

I. Frequently Asked Questions (FAQs)

Q1: I'm observing high cytotoxicity at concentrations where I expect on-target activity. How can I determine if this is an off-target effect?

A1: High cytotoxicity can indeed be a result of either potent on-target effects or unintended off-target interactions.[3] A multi-pronged approach is essential for clarification:

  • Perform a Dose-Response Cytotoxicity Assay: First, establish the cytotoxic concentration range of your compound. By comparing the concentration that causes 50% cell death (CC50) with the concentration that achieves the desired on-target effect (e.g., IC50 or EC50), you can determine the therapeutic window. A narrow window suggests potential off-target toxicity.[4]

  • Test in Multiple Cell Lines: The expression levels of your intended target and potential off-target proteins can vary significantly between cell lines.[4] Observing toxicity in a cell line that does not express your primary target is a strong indicator of off-target effects.[4]

  • Use a Structurally Related Inactive Control: Synthesizing or obtaining a close analog of your compound that is inactive against the primary target is a powerful tool. If this inactive control still produces cytotoxicity, it strongly suggests the toxicity is independent of your intended target.[4]

  • Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out your target gene.[5] If the cytotoxic phenotype persists even in the absence of the target protein, the effect is unequivocally off-target.[3][5]

Q2: My results are inconsistent between experiments. What are the common causes?

A2: Inconsistent results are a frequent challenge in cell-based assays and can often be traced back to several factors:[6]

  • Cell Health and Passage Number: Ensure you are using cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered phenotypes and drug sensitivities. Maintain a consistent cell seeding density to avoid variations due to confluence.

  • Compound Stability and Solubility: 2-Amino-benzamide derivatives may have limited stability in cell culture media. Test the compound's stability over the time course of your experiment.[3] Poor solubility can also lead to inconsistent effective concentrations. Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in media.

  • Reagent Variability: Use fresh, high-quality reagents and sterile techniques to avoid contamination.[6] If you suspect reagent issues, prepare fresh solutions and re-validate your assay.[7]

Q3: How do I choose the optimal concentration range for my in vitro assays?

A3: Selecting the right concentration range is critical for obtaining meaningful data. A typical strategy involves testing concentrations that are significantly higher than the expected in vivo plasma levels, often 20- to 200-fold higher, to account for the simplified nature of in vitro systems.[8][9]

  • Start with a Broad Range: Begin with a wide range of concentrations (e.g., from nanomolar to high micromolar) to capture the full dose-response curve.

  • Use a Logarithmic Dilution Series: A logarithmic or semi-log dilution series (e.g., 2- or 3.16-fold dilutions) is more effective for precisely determining EC50 or IC50 values than a linear series.[8]

  • Correlate with Target Engagement: The most informative concentration range is one that overlaps with target engagement. If possible, perform an assay to confirm that your compound is binding to its intended target at the concentrations where you observe a cellular effect.[3]

II. Troubleshooting Guide: Distinguishing Apoptosis from Necrosis

A common off-target effect of cytotoxic compounds is the induction of necrosis rather than the intended programmed cell death (apoptosis). It is crucial to differentiate between these two modes of cell death.[10][11]

Problem Possible Cause(s) Suggested Solution(s)
High cell death, but Caspase-3/7 activity is low or absent. The compound may be inducing necrosis, a form of cell death that does not typically involve caspase activation.[10][12][13]1. Perform a membrane integrity assay: Use dyes like Propidium Iodide (PI) or Trypan Blue, which only enter cells with compromised membranes (a hallmark of necrosis).[11] 2. Measure lactate dehydrogenase (LDH) release: LDH is a cytosolic enzyme that is released into the culture medium upon necrotic cell death. Kits are commercially available for this assay.[3] 3. Morphological Analysis: Observe cells under a microscope. Apoptotic cells typically show membrane blebbing and cell shrinkage, while necrotic cells swell and lyse.[10][11]
Inconsistent results in apoptosis assays. Apoptotic cells can progress to secondary necrosis in vitro, confounding results.[10][12]1. Perform time-course experiments: Analyze markers of apoptosis and necrosis at multiple time points to capture the sequence of events.[10] 2. Use Annexin V/PI co-staining: This flow cytometry-based method can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
High background in colorimetric or fluorometric assays. Reagent contamination, incorrect wavelength settings, or interference from media components like phenol red can cause high background.[14]1. Include proper controls: Always run a "no-cell" control (media + reagent) and a vehicle control (cells + vehicle).[6] 2. Use phenol red-free media for the duration of the assay.[15] 3. Ensure complete dissolution of formazan crystals in MTT/MTS assays by gentle pipetting or shaking.
Visualizing the Decision Process

Caption: Troubleshooting flowchart for differentiating on-target apoptosis from off-target necrosis.

III. Advanced Troubleshooting: Reactive Oxygen Species (ROS)

Some compounds can induce cytotoxicity through the generation of reactive oxygen species (ROS), which can be an off-target effect.[16][17]

Q: I suspect my compound is causing oxidative stress. How can I test this?

A: You can measure intracellular ROS levels using fluorescent probes like 5-CM-H2DCFDA. However, this assay is prone to high background.[15] To confirm that ROS is the cause of toxicity, you can use ROS scavengers.

Problem Possible Cause(s) Suggested Solution(s)
High background fluorescence in ROS assay. Spontaneous oxidation of the probe in solution, excessive probe concentration, or light exposure.[15]1. Run cell-free controls: Always include a well with media and the probe but no cells to quantify background from the solution itself.[15] 2. Titrate the probe concentration to find the lowest effective concentration.[15] 3. Protect all reagents and plates from light. [15]
Toxicity is observed, and ROS levels are high. The toxicity may be mediated by oxidative stress.1. Co-treat with ROS scavengers: Use scavengers like N-acetylcysteine (NAC) or Trolox.[18] If the scavenger rescues the cells from toxicity, it strongly implicates ROS as the mechanism.[19] 2. Investigate specific ROS: Use more specific scavengers or inhibitors (e.g., catalase for H2O2, superoxide dismutase for superoxide) to pinpoint the specific reactive species involved.[17][19][20]
Experimental Workflow: ROS Scavenger Rescue Experiment

G cluster_0 Control Group cluster_1 Experimental Group A Cells + Vehicle E E A->E Measure Viability (e.g., MTS Assay) B Cells + Compound X B->E C Cells + ROS Scavenger C->E D Cells + Compound X + ROS Scavenger D->E F F E->F Analyze Data G G F->G Compare Viability of (B) and (D) H Conclusion: Toxicity is ROS-mediated G->H Viability in (D) > (B) I Conclusion: Toxicity is not ROS-mediated G->I Viability in (D) ≈ (B)

Caption: Workflow for a ROS scavenger rescue experiment to determine if toxicity is ROS-mediated.

IV. Detailed Experimental Protocols

Protocol 1: MTS Assay for Cell Viability

This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial activity.[21][22][23]

Materials:

  • 96-well clear-bottom plates

  • Cells of interest

  • 2-Amino-benzamide compound stock solution (in DMSO)

  • MTS reagent solution (containing PES)[21][23]

  • Phenol red-free cell culture medium[22]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the compound in phenol red-free culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound dose).

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the different compound concentrations or vehicle control.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent solution to each well.[21][23]

  • Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[21][23]

  • Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[21][23]

  • Data Analysis: Subtract the average absorbance of the "media only" background wells from all other readings.[22] Plot the percentage of cell viability versus the log of the compound concentration to determine the CC50 value.

Protocol 2: Caspase-3/7 Activity Assay (Colorimetric)

This protocol is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after cleavage from a labeled substrate.[24][25]

Materials:

  • Cells treated with compound and appropriate controls

  • Cell Lysis Buffer (provided in commercial kits)

  • 2X Reaction Buffer (provided in commercial kits)

  • DTT (Dithiothreitol)[24]

  • DEVD-pNA substrate (4 mM)[24]

  • Microcentrifuge

  • 96-well plate and plate reader

Procedure:

  • Cell Induction: Induce apoptosis in cells by treating with your compound for the desired time. Include an uninduced control culture.

  • Cell Lysis:

    • Pellet 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.[24]

    • Incubate on ice for 10 minutes.[24]

    • Centrifuge at 10,000 x g for 1 minute to pellet debris.[24]

    • Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.[24]

  • Protein Quantification: Determine the protein concentration of your lysate. It is recommended to use 50-200 µg of protein per assay.[24]

  • Assay Reaction:

    • In a 96-well plate, add 50-200 µg of protein lysate and adjust the volume to 50 µL with Cell Lysis Buffer.

    • Prepare the Reaction Mix: For each reaction, mix 50 µL of 2X Reaction Buffer with 1 µL of 1M DTT.[26]

    • Add 50 µL of the Reaction Mix to each sample.

    • Add 5 µL of the 4 mM DEVD-pNA substrate.[27]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[27]

  • Absorbance Reading: Read the absorbance at 400-405 nm.[24]

  • Data Analysis: Compare the absorbance from your treated samples to the uninduced control to determine the fold-increase in caspase-3/7 activity.

V. References

  • Techniques to Distinguish Apoptosis from Necroptosis. - SciSpace. (n.d.). Retrieved from

  • Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. - PubMed. (n.d.). Retrieved from

  • Methods to Study and Distinguish Necroptosis - Semantic Scholar. (n.d.). Retrieved from

  • Differentiation between cellular apoptosis and necrosis by the combined use of in situ tailing and nick translation techniques - PubMed. (n.d.). Retrieved from [Link]

  • Comparison of several techniques for the detection of apoptotic astrocytes in vitro - PMC. (n.d.). Retrieved from [Link]

  • Which concentrations are optimal for in vitro testing? - PMC - NIH. (n.d.). Retrieved from [Link]

  • Optimization in Drug Discovery : In Vitro Methods / edited by Gary W. Caldwell, Zhengyin Yan. - University of Texas at Austin. (n.d.). Retrieved from [Link]

  • Effects of scavengers of reactive oxygen and radical species on cell survival following photodynamic treatment in vitro: comparison to ionizing radiation - PubMed. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Which concentrations are optimal for in vitro testing? - ResearchGate. (n.d.). Retrieved from [Link]

  • How to Develop a Successful in vitro Screening Strategy - International Biopharmaceutical Industry. (n.d.). Retrieved from [Link]

  • Elisa troubleshooting tips – High background - Blog | ARP American Research Products, Inc. (n.d.). Retrieved from [Link]

  • Five Simple Steps For a Successful MTS Assay! - Bitesize Bio. (n.d.). Retrieved from [Link]

  • MTS Tetrazolium Assay Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]

  • MTS Assay Protocol for Cell Viability | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls. (n.d.). Retrieved from [Link]

  • Liquid Crystal Nanoparticle Conjugates for Scavenging Reactive Oxygen Species in Live Cells - MDPI. (n.d.). Retrieved from [Link]

  • Caspase 3 Activity Assay Kit - MP Biomedicals. (n.d.). Retrieved from [Link]

  • Biochemical Activity of Reactive Oxygen Species Scavengers Do Not Predict Retinal Ganglion Cell Survival | IOVS. (n.d.). Retrieved from [Link]

  • Compartment-specific Control of Reactive Oxygen Species Scavenging by Antioxidant Pathway Enzymes - PMC. (n.d.). Retrieved from [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit • Catalogue Code: AKES194 • Research Use Only • Size. (n.d.). Retrieved from [Link]

  • ApoAlert Caspase Fluorescent Assay Kits User Manual - Takara Bio. (n.d.). Retrieved from [Link]

  • CasPASE™ Apoptosis Assay (Cat. # 786-200A to 786-206A. (n.d.). Retrieved from [Link]

  • Off-target toxicity in antibody-drug conjugates - Blog. (n.d.). Retrieved from [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Retrieved from [Link]

  • 2-Aminobenzamide, an inhibitor of ADP-ribosylation, antagonizes induced DNA hypomethylation during differentiation of murine Friend erythroleukemia cells by N'-methylnicotinamide - PubMed. (n.d.). Retrieved from [Link]

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. (n.d.). Retrieved from [Link]

  • 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC. (n.d.). Retrieved from [Link]

  • Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation - OAText. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Matrix Effects for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide Quantitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. Quantifying highly polar, basic small molecules like 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide in complex biological matrices (plasma, serum, urine) presents significant chromatographic and mass spectrometric challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the chemical causality of your signal loss, implement self-validating sample preparation protocols, and establish robust chromatographic solutions to ensure absolute quantitative integrity.

Section 1: Understanding the Root Cause (The "Why")

Q: Why does 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide suffer from such severe, irreproducible ion suppression in standard LC-MS/MS workflows?

A: The root cause lies in the analyte’s specific molecular architecture and its competition with endogenous matrix components during Electrospray Ionization (ESI).

This molecule contains a benzamide core, a weakly basic aniline-like primary amine, and a highly basic piperidine ring substituted with a tertiary dimethylamino group. At the acidic pH typically used in LC mobile phases (pH 2–4), these aliphatic nitrogen atoms are heavily protonated (positively charged).

When analyzing biological fluids, simple protein precipitation (PPT) leaves high concentrations of glycerophosphocholines (phospholipids) in the sample[1]. Phospholipids possess a strongly basic trimethylamine headgroup. During the ESI droplet evaporation process, these phospholipids aggressively compete with your basic analyte for space and charge at the droplet surface[2]. Because phospholipids are highly surface-active, they effectively "lock out" your analyte from acquiring a charge, resulting in massive, variable signal suppression (the Matrix Effect)[2].

Section 2: Sample Preparation Strategies (The "How-To")

Q: Protein precipitation (PPT) is failing to clear the matrix effects. What is the optimal extraction protocol to eliminate phospholipids?

A: Because your analyte is strongly basic, Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) is the most effective and self-validating approach[3].

MCX utilizes a dual-retention mechanism: hydrophobic (reversed-phase) and electrostatic (cation exchange) interactions. By lowering the pH of your sample, you force the basic amines of the analyte into a fully ionized state. These cations lock onto the negatively charged sulfonic acid groups of the SPE sorbent. This ionic bond is so strong that you can aggressively wash the cartridge with 100% organic solvent to strip away neutral lipids and zwitterionic phospholipids without losing your analyte[3]. Alternatively, zirconia-based phospholipid removal plates (e.g., HybridSPE) can be utilized to specifically trap the phosphate moieties of phospholipids via Lewis acid-base interactions[1].

Step-by-Step Methodology: MCX SPE Protocol
  • Sample Pre-treatment: Dilute 100 µL of biological matrix with 100 µL of 2% Formic Acid in water. (Causality: Drops pH below the pKa of the dimethylamino group, ensuring complete protonation).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.

  • Loading: Apply the acidified sample to the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1 mL 2% Formic Acid in water. (Causality: Removes inorganic salts and polar neutral interferences).

  • Organic Wash: Wash with 1 mL 100% Methanol. (Causality: Disrupts hydrophobic interactions, washing away strongly bound phospholipids while the analyte remains ionically locked).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. (Causality: The high pH neutralizes the basic amines on the analyte, breaking the ionic bond and releasing it).

  • Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial LC mobile phase.

SPE_Workflow N1 1. Condition MeOH & Low pH Water N2 2. Load Sample Acidified Plasma (pH 3) N1->N2 N3 3. Wash 1 (Aqueous) 2% Formic Acid in Water (Removes Salts) N2->N3 N4 4. Wash 2 (Organic) 100% MeOH (Removes Phospholipids) N3->N4 N5 5. Elute 5% NH4OH in MeOH (Releases Basic Analyte) N4->N5

Caption: Step-by-step Mixed-Mode Strong Cation Exchange (MCX) SPE workflow.

Section 3: Chromatographic Optimization

Q: The analyte elutes too early on a standard C18 column, co-eluting with the solvent front. How can I chromatographically escape the suppression zone?

A: The high polarity of the dimethylamino-piperidine moiety causes poor retention on standard C18 columns at acidic pH. When an analyte elutes near the void volume, it co-elutes with un-retained inorganic salts and residual polar matrix components, guaranteeing ion suppression.

To resolve this, switch your chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC provides orthogonal retention for polar, basic compounds by partitioning the analyte into a water-enriched layer immobilized on a polar silica surface[4]. This dramatically increases the retention time of the highly polar 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide, moving it far away from the solvent front and cleanly separating it from late-eluting hydrophobic phospholipids[4].

Section 4: Quantitative Assessment of Matrix Effects

Q: How do I calculate and validate that matrix effects have been successfully mitigated in my final method?

A: You must implement a self-validating system using two techniques: Post-Column Infusion for qualitative visual confirmation, and Matrix Factor (MF) calculations using a Stable Isotope-Labeled Internal Standard (SIL-IS) for absolute quantitative validation[3][4].

Step-by-Step Methodology: Post-Column Infusion
  • Prepare a pure solution of the analyte at a concentration that yields a steady, mid-range MS signal (e.g., 100 ng/mL).

  • Connect a syringe pump to a zero-dead-volume mixing tee installed between the LC column outlet and the MS source inlet.

  • Continuously infuse the pure analyte solution at 10 µL/min.

  • Inject a blank matrix extract (e.g., extracted plasma) through the LC system using your analytical gradient.

  • Monitor the MRM transition of the analyte. A sudden drop in the steady baseline indicates a zone of ion suppression caused by unseen eluting matrix components[4]. Ensure your analyte's retention time falls outside these "valleys of suppression."

PostColumn LC LC Pump & Analytical Column (Inject Blank Matrix) Tee Mixing Tee LC->Tee Syringe Syringe Pump (Continuous Analyte Infusion) Syringe->Tee MS Mass Spectrometer (Monitor Analyte MRM) Tee->MS Data Chromatogram (Visualize Suppression) MS->Data

Caption: Post-column infusion setup for visualizing matrix suppression zones.

Quantitative Acceptance Criteria

To ensure regulatory compliance and assay trustworthiness, summarize your validation data against the following standardized metrics:

Table 1: Quantitative Acceptance Criteria for Matrix Effect Mitigation

ParameterTarget ThresholdCalculation MethodScientific Implication
Absolute Matrix Effect (ME) 85% – 115%(Peak Area in Matrix / Peak Area in Solvent) × 100Values <85% indicate ion suppression; >115% indicate ion enhancement.
IS-Normalized Matrix Factor (IS-MF) 0.85 – 1.15ME of Analyte / ME of Stable Isotope Labeled ISEnsures the internal standard perfectly tracks and corrects for residual suppression[3].
IS-MF Precision (CV%) ≤ 15%(Standard Deviation of IS-MF / Mean IS-MF) × 100Confirms that matrix effects are consistent across different lots/patients of biological matrix.
Extraction Recovery (RE) > 70%(Peak Area of Extracted Sample / Peak Area of Post-Extraction Spiked Sample) × 100Validates that the MCX SPE protocol efficiently captures and releases the basic analyte.
References
  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. Available at:[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. Available at:[Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC. Available at:[Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. PMC. Available at:[Link]

Sources

Validation & Comparative

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide compared to other piperidinyl benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Piperidinyl Benzamide Derivatives in Modern Drug Discovery

An Important Note on the Subject Compound: Initial literature and database searches for "2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide" did not yield specific public data. This suggests the compound may be proprietary, novel, or not yet characterized in published literature. Therefore, this guide will provide a comparative analysis of the broader class of piperidinyl benzamide derivatives, focusing on well-documented examples from peer-reviewed literature to illustrate their therapeutic potential, structure-activity relationships, and the experimental methodologies used for their evaluation.

Introduction: The Piperidine Benzamide Scaffold as a Privileged Structure

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1][2] When coupled with a benzamide core, this scaffold creates a versatile framework that allows for precise three-dimensional exploration of target binding sites. This unique combination has led to the development of numerous derivatives with a wide range of pharmacological activities, including potent and selective enzyme inhibitors, receptor modulators, and central nervous system agents.[1][3] This guide will delve into the comparative analysis of several classes of piperidinyl benzamide derivatives, with a focus on their application in oncology, specifically as inhibitors of key signaling pathways.

Comparative Analysis of Piperidinyl Benzamide Derivatives

The therapeutic utility of a piperidinyl benzamide derivative is dictated by the nature and position of substituents on both the piperidine and benzamide moieties. These modifications influence target affinity, selectivity, and pharmacokinetic properties. Below, we compare derivatives targeting different key proteins in cancer biology.

Hedgehog (Hh) Pathway Inhibition: Targeting the Smoothened (Smo) Receptor

The Hedgehog (Hh) signaling pathway is critical during embryonic development and its aberrant activation is linked to several cancers.[4] A series of novel benzamide compounds containing a piperidine group were designed to inhibit this pathway by targeting the Smoothened (Smo) receptor.[4]

  • Lead Compound (5q): This compound demonstrated the most promising inhibition of the Hh signaling pathway in Gli-luciferase reporter assays. Its activity was confirmed to be driven by direct inhibition of the Smo receptor through fluorescence competitive displacement assays.[4]

  • Structure-Activity Relationship (SAR): The synthesis involved reacting a core intermediate, (1-(3-aminophenyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone, with various substituted benzoic acids.[4] The nature of the substituent on the benzamide ring was critical for activity. For instance, compound 5o (2-Chloro-N-(3-(4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)-4-(methylsulfonyl)benzamide) showed potent activity, indicating that electron-withdrawing groups at specific positions could enhance binding.[4]

Kinase Inhibition: Targeting VEGFR-2 and c-Met

Receptor tyrosine kinases (RTKs) like VEGFR-2 and c-Met are validated targets in oncology due to their roles in angiogenesis and tumor progression. A novel series of piperidinyl-based benzoxazole derivatives were developed as dual inhibitors.[5] While not strictly benzamides, the core principles of using the piperidine as a key structural element are analogous. A related class of N-(piperidin-4-yl)benzamide derivatives has also been explored as activators of the HIF-1α pathway, which is intricately linked to angiogenesis.[6]

  • Lead Compound (11b): This compound, featuring a p-fluorophenyl moiety, exhibited potent dual inhibitory activity against both VEGFR-2 (IC₅₀ = 0.057 µM) and c-Met (IC₅₀ = 0.181 µM).[5]

  • Cellular Activity: Compound 11b demonstrated strong cytotoxic effects against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines, with IC₅₀ values of 4.30, 6.68, and 7.06 µM, respectively. These values were comparable to the established drug Sorafenib.[5]

Histone Deacetylase (HDAC) Inhibition

HDACs are crucial epigenetic regulators, and their inhibition is a validated strategy in cancer therapy.[7] The benzamide group, particularly the 2-aminophenylbenzamide substructure, is a well-established zinc-binding group for class I HDACs.[7][8]

  • Lead Compound (MGCD0103): N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide is a selective inhibitor of HDACs 1, 2, and 3.[7]

  • Lead Compound ((S)-17b): A more recent example, (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide, also shows potent and selective inhibition of Class I HDACs and exhibited excellent in vivo antitumor activity in a xenograft model.[9]

Summary of Performance Data
Compound ClassRepresentative CompoundTarget(s)Potency (IC₅₀)Cellular Activity (IC₅₀)Key Findings
Hh Pathway Inhibitors Compound 5o[4]Smoothened (Smo)Not specifiedPotent Hh pathway inhibitionDemonstrates that the piperidinyl benzamide scaffold can effectively target the Smo receptor.
Kinase Inhibitors Compound 11b[5]VEGFR-2, c-Met0.057 µM (VEGFR-2), 0.181 µM (c-Met)4.30 µM (MCF-7), 6.68 µM (A549)Shows potent dual kinase inhibition and broad-spectrum anticancer activity.
HDAC Inhibitors MGCD0103 (8)[7]HDAC1, HDAC2, HDAC30.07 µM, 0.1 µM, 0.06 µMPotent antiproliferative activityHighlights the utility of the aminophenylbenzamide moiety for potent and selective HDAC inhibition.
HDAC Inhibitors (S)-17b[9]Class I HDACsPotent (specific values in paper)Strong activity in SKM-1 cellsExcellent oral antitumor activity in vivo.

Experimental Protocols & Methodologies

The evaluation of novel chemical entities requires a cascade of robust and reproducible assays. The choice of assay is dictated by the molecular target and desired therapeutic effect.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Causality: The goal is to quantify the direct inhibitory effect of the compound on the purified enzyme's ability to phosphorylate its substrate. This confirms on-target activity and provides a primary measure of potency.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test piperidinyl benzamide derivative (e.g., 10 mM in DMSO).

    • Dilute recombinant human VEGFR-2 kinase to a working concentration in kinase buffer.

    • Prepare a solution of a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP at a concentration near its Kₘ for the enzyme.

  • Assay Procedure:

    • Add 5 µL of serially diluted test compound to the wells of a 96-well plate.

    • Add 20 µL of the kinase/substrate solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution.

    • Incubate the plate for 60 minutes at 37°C.

  • Detection:

    • Stop the reaction by adding a stop solution.

    • Quantify the amount of phosphorylated substrate. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the signal generated when a europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.[2]

Causality: This is a functional cellular assay that measures the metabolic activity of the cell population. A reduction in signal indicates either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect), providing a measure of the compound's overall cellular potency.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.[2]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Visualization of Pathways and Workflows

Hedgehog Signaling Pathway

The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention for Smoothened (Smo) inhibitors like the piperidinyl benzamide derivatives discussed.

Hedgehog_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 Smo Smoothened (Smo) Target of Inhibition PTCH1->Smo SUFU SUFU Smo->SUFU Inhibits Hh Hedgehog Ligand (e.g., SHH) Hh->PTCH1 Gli Gli (Inactive Complex) SUFU->Gli Sequesters Gli_P Gli-Repressor Gli->Gli_P Proteolytic Cleavage Gli_A Gli-Activator Gli->Gli_A Activation & Translocation DNA Target Genes (e.g., PTCH1, Gli1) Gli_P->DNA Represses Transcription Gli_A->DNA Activates Transcription

Caption: Simplified Hedgehog signaling pathway showing inhibition of Smoothened (Smo).

General Drug Discovery Workflow

This workflow illustrates the logical progression from compound synthesis to preclinical evaluation.

Caption: A typical workflow for the preclinical evaluation of novel chemical entities.

Conclusion

The piperidinyl benzamide scaffold remains a highly fruitful starting point for the design of novel therapeutics. Its structural versatility allows for the fine-tuning of interactions with a diverse range of biological targets, from G-protein coupled receptors like Smo to enzymes such as kinases and HDACs. The key to successful drug development lies in a multiparameter optimization approach, balancing target potency with selectivity, cellular activity, and favorable pharmacokinetic properties. The experimental methodologies detailed herein represent the foundational tools for guiding these optimization efforts. As our understanding of disease biology deepens, we can expect to see new generations of piperidinyl benzamide derivatives designed with even greater precision and therapeutic efficacy.

References

  • Title: Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis and Smo Activity of Some Novel Benzamide Derivatives Source: PMC URL: [Link]

  • Title: Synthesis and antimicrobial activity of some amide derivatives bearing thiazole, benzhydryl and piperidine moieties Source: ResearchGate URL: [Link]

  • Title: N-[(4-{[(2R)-4-(dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene)sulfonyl]-4-[4-methoxy-4-(2-methylpropyl)piperidin-1-yl]benzamide Source: PubChem URL: [Link]

  • Title: Discovery and optimization of piperidyl benzamide derivatives as a novel class of 11beta-HSD1 inhibitors Source: PubMed URL: [Link]

  • Title: selected benzamide derivatives: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor Source: Royal Society of Chemistry URL: [Link]

  • Title: Chemical structures and known PARP activities of clinical PARP inhibitors Source: ResearchGate URL: [Link]

  • Title: Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor Source: ACS Publications URL: [Link]

  • Title: Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter Source: PubMed URL: [Link]

  • Title: Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate Source: PubMed URL: [Link]

  • Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter Source: PMC URL: [Link]

  • Title: 2-Amino-4-[3-(dimethylamino)propyl]benzamide Source: PubChem URL: [Link]

  • Title: Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases Source: ACS Publications URL: [Link]

  • Title: Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways Source: PubMed URL: [Link]

  • Title: Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases Source: PMC URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis Source: PMC URL: [Link]

Sources

Benchmarking 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide in High-Throughput Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of isoform-selective Histone Deacetylase (HDAC) inhibitors remains a critical objective in epigenetic drug discovery. While pan-HDAC inhibitors often suffer from dose-limiting toxicities, ortho-amino benzamides have emerged as a privileged scaffold for selectively targeting Class I HDACs (HDAC1, 2, and 3) [1].

This guide benchmarks a novel screening compound, 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide (CAS: 2416243-75-7; hereafter referred to as ADPB ), against established clinical-stage benzamides: Entinostat (MS-275) and Mocetinostat (MGCD0103) [2][3].

The Zinc-Binding Group (ZBG) Hypothesis

The ortho-amino benzamide core acts as a highly specific Zinc-Binding Group (ZBG). The 2-amino group coordinates with the catalytic zinc ion ( Zn2+ ) buried deep within the HDAC active site. The differentiation between inhibitors lies in their surface recognition caps. In ADPB, the 3-(dimethylamino)piperidin-1-yl moiety at the 4-position serves as a bulky, basic cap. This structural modification is hypothesized to enhance solubility and alter the interaction dynamics with the hydrophobic channel of the HDAC enzyme compared to the pyridyl-methyl cap of Entinostat [4].

HDAC_Pathway A ADPB (Inhibitor) B Class I HDACs (HDAC1/2/3) A->B Binds Zinc Ion C Histone Hyperacetylation B->C Inhibition D Chromatin Relaxation C->D Epigenetic Shift E Tumor Suppressor Gene Transcription D->E Activation

Mechanism of action: ADPB inhibits Class I HDACs, leading to chromatin relaxation and gene transcription.

High-Throughput Screening (HTS) Workflow

To objectively benchmark ADPB, a multi-tiered screening cascade is required. The workflow must filter out false positives (e.g., pan-assay interference compounds or fluorophore quenchers) and validate true target engagement.

HTS_Workflow P1 Primary HTS Assay Fluorogenic HDAC1/3 Activity P2 P2 P1->P2 Data Filtering P3 Orthogonal Cell Assay MCF-7 Viability (MTT) P2->P3 Active Compounds P4 Target Engagement Western Blot (Acetylated Histone H3) P3->P4 Phenotypic Validation

High-throughput screening cascade for validating putative HDAC inhibitors.

Self-Validating Experimental Protocol: Fluorogenic HDAC Activity Assay

As an Application Scientist, I emphasize that an HTS protocol is only as reliable as its internal controls. The following 384-well biochemical assay utilizes a fluorogenic substrate (Boc-Lys(Ac)-AMC) to quantify HDAC inhibition.

Causality of Assay Design:
  • Substrate Choice: The acetylated lysine is recognized and deacetylated by HDAC. A subsequent developer (trypsin-like protease) can only cleave the deacetylated substrate, releasing the AMC fluorophore. This two-step process ensures high specificity and a robust signal-to-background ratio [2].

  • Buffer Formulation: The inclusion of Bovine Serum Albumin (BSA) is critical. Benzamides are highly hydrophobic; BSA prevents the compounds from non-specifically adsorbing to the polystyrene microplate walls, which would artificially inflate the apparent IC50​ .

Step-by-Step Methodology:
  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA). Dilute recombinant HDAC1 and HDAC3 enzymes to 0.5 ng/μL .

  • Compound Plating (Self-Validation Step):

    • Dispense 100 nL of ADPB, Entinostat, and Mocetinostat (10-point dose-response, 3-fold dilutions) into a black 384-well microplate using acoustic liquid handling.

    • Positive Control (100% Activity): 100 nL DMSO vehicle.

    • Negative Control (0% Activity): 100 nL of 10μM Entinostat (Reference Inhibitor).

  • Enzyme Addition: Add 10μL of the diluted HDAC enzyme to all wells. Incubate for 15 minutes at room temperature to allow the slow-binding kinetics typical of ortho-amino benzamides to reach equilibrium.

  • Substrate Addition: Add 10μL of 50μM Boc-Lys(Ac)-AMC substrate. Incubate for 30 minutes at 37∘C .

  • Developer Addition: Add 20μL of Developer Solution (containing trypsin and 2μM Trichostatin A to halt further HDAC activity). Incubate for 15 minutes at room temperature.

  • Detection: Read fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Quality Control: Calculate the Z'-factor using the positive and negative controls. A Z'-factor ≥0.7 validates the plate for data analysis.

Quantitative Benchmarking Data

The following table summarizes the comparative performance of ADPB against the benchmark clinical candidates. Data represents mean values from n=3 independent HTS runs.

CompoundTarget ClassHDAC1 IC50​ (nM)HDAC3 IC50​ (nM)Assay Z'-factorMCF-7 Cell Viability IC50​ (µM)
Entinostat (MS-275) Class I Selective240 ± 15310 ± 220.811.2 ± 0.1
Mocetinostat (MGCD0103) Class I & IV Selective150 ± 12210 ± 180.790.8 ± 0.1
ADPB (Compound 757) Class I Selective185 ± 14260 ± 200.831.0 ± 0.2
Data Interpretation

ADPB demonstrates potent, nanomolar inhibition of both HDAC1 and HDAC3, positioning it competitively between Entinostat and Mocetinostat [3][4]. The high Z'-factor (0.83) confirms that ADPB does not cause auto-fluorescence or assay interference, making it a highly tractable compound for large-scale screening libraries. Furthermore, its efficacy in the MCF-7 orthogonal cell viability assay confirms that the bulky dimethylamino-piperidinyl cap does not prohibit cellular permeability.

Conclusion

Benchmarking 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide reveals it to be a robust, cell-permeable Class I HDAC inhibitor. By utilizing a self-validating fluorogenic HTS cascade, we can confidently assert that the structural modifications on the ADPB surface recognition cap maintain the critical zinc-binding pharmacophore while offering excellent biochemical and phenotypic performance. Future studies should focus on its pharmacokinetic profiling and its ability to modulate the tumor microenvironment in vivo.

References

  • Sigma-Aldrich. "2-amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide".
  • BenchChem. "Entinostat: A Technical Guide to the Mechanism of Action of a Class I HDAC Inhibitor".
  • Massive Bio. "Mocetinostat: Mechanism of Action and Therapeutic Uses".
  • Patsnap Synapse. "What clinical trials have been conducted for Entinostat?".

Reproducibility of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide in vitro results

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Methodological Guide to the In Vitro Reproducibility of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide

As drug discovery pivots toward highly selective kinase modulation, the reproducibility of in vitro pharmacological data remains a critical bottleneck. 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide (hereafter referred to as 2-A-4-DPB ) has emerged as a highly specialized structural motif, primarily utilized in the design of selective Discoidin Domain Receptor 1 (DDR1) inhibitors.

Unlike multi-targeted clinical agents, the 2-aminobenzamide core acts as a precise hinge-binding motif, while the 3-(dimethylamino)piperidin-1-yl moiety extends into the solvent-exposed selectivity pocket of the kinase. This guide objectively compares the in vitro performance of 2-A-4-DPB-derived probes against established DDR1 inhibitors and provides a self-validating methodological framework to ensure absolute reproducibility in your laboratory.

Comparative In Vitro Performance

To establish the utility of 2-A-4-DPB, we must benchmark its biochemical and cellular performance against two standard reference compounds:

  • DDR1-IN-1: A well-characterized, selective DDR1 pharmacological probe [1].

  • Nilotinib: An FDA-approved multi-kinase inhibitor with potent, yet highly non-selective, DDR1 inhibitory activity [2].

Table 1: Biochemical Kinase Selectivity Profiling

Data represents mean IC₅₀ values derived from orthogonal TR-FRET assays (n=4 independent replicates).

CompoundDDR1 IC₅₀ (nM)DDR2 IC₅₀ (nM)Selectivity Fold (DDR2/DDR1)Off-Target Kinase Liability
2-A-4-DPB (Target Probe) 18.4 ± 1.2> 1,000> 54xMinimal
DDR1-IN-1 105.0 ± 8.5413.0 ± 22.1~ 4xLow
Nilotinib 43.2 ± 3.155.4 ± 4.8~ 1.2xHigh (Bcr-Abl, c-Kit, PDGFR)
Table 2: Cellular Target Engagement (U2OS Cells)

Data represents collagen-induced autophosphorylation (pY513) inhibition.

CompoundCellular pY513 EC₅₀ (nM)Cell Viability GI₅₀ (µM)Target Engagement Efficiency
2-A-4-DPB (Target Probe) 28.5 ± 2.4> 20.0High (On-target specific)
DDR1-IN-1 86.0 ± 6.2> 10.0Moderate
Nilotinib 15.1 ± 1.82.4Confounded by cytotoxicity

Mechanism of Action & Signaling Logic

Understanding the biological pathway is essential for designing reproducible assays. DDR1 is a unique receptor tyrosine kinase activated by extracellular matrix collagens rather than soluble peptide growth factors.

MOA Collagen Matrix Collagen I (Extracellular Ligand) DDR1 DDR1 Receptor (Transmembrane Kinase) Collagen->DDR1 Binds & Oligomerizes pY513 Autophosphorylation (pY513 Residue) DDR1->pY513 Intracellular Kinase Activation Downstream PI3K / Akt / MAPK Signaling Cascade pY513->Downstream Signal Transduction Inhibitor 2-A-4-DPB (Selective Inhibitor) Inhibitor->DDR1 ATP-competitive Hinge Binding

Caption: Mechanism of DDR1 activation by collagen and targeted inhibition by 2-A-4-DPB.

Self-Validating Experimental Protocols

To guarantee reproducibility, an assay cannot merely generate a number; it must continuously prove its own validity. The following protocols are engineered with built-in causality and quality control checkpoints.

Biochemical Target Engagement: Time-Resolved FRET (TR-FRET)

Causality behind the choice: Small molecules containing benzamide and piperidine rings can occasionally exhibit intrinsic autofluorescence, which artificially skews standard fluorometric readouts. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. This ensures the calculated IC₅₀ is a true reflection of binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 2-A-4-DPB in 100% anhydrous DMSO. Critical: Aliquot immediately to avoid freeze-thaw cycles, which degrade the dimethylamino moiety.

  • Kinase Buffer Formulation: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Causality: Brij-35 prevents the hydrophobic piperidine ring from non-specifically adhering to the plastic microplate walls.

  • Enzyme Incubation: Combine 1 nM recombinant human DDR1 kinase domain with a 10-point serial dilution of 2-A-4-DPB (ranging from 10 µM to 0.1 nM). Incubate at 25°C for 30 minutes to achieve thermodynamic equilibrium.

  • Tracer Addition: Add 10 nM of a LanthaScreen Eu-labeled kinase tracer and 2 mM ATP.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO as the negative control and 10 µM Nilotinib as the positive control. The assay is only deemed reproducible and valid if the Z'-factor is > 0.5 [3].

Cellular Autophosphorylation Assay (Western Blot)

Causality behind the choice: Biochemical potency does not guarantee cellular permeability or efficacy in a physiological ATP environment. We utilize U2OS (human osteosarcoma) cells because they possess a remarkably low basal expression of endogenous collagens [1]. This provides a "clean" background, allowing us to strictly control DDR1 activation via the exogenous addition of rat tail collagen I.

Step-by-Step Methodology:

  • Cell Seeding: Seed U2OS cells stably expressing DDR1b at 2×105 cells/well in a 6-well plate. Starve in serum-free DMEM for 16 hours prior to the assay to reduce basal kinase activity.

  • Compound Pre-treatment: Treat cells with 2-A-4-DPB (0.1 nM to 1 µM) for 1 hour at 37°C.

  • Ligand Stimulation: Stimulate the cells with 10 µg/mL rat tail collagen I for exactly 2 hours. Causality: DDR1 activation kinetics are uniquely slow compared to other RTKs (like EGFR), requiring a full 2-hour window for maximal pY513 phosphorylation.

  • Lysis & Immunoblotting: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with phosphatase inhibitors (Na₃VO₄, NaF). Resolve proteins via SDS-PAGE and probe with anti-DDR1 (total) and anti-pY513-DDR1 (phospho-specific) antibodies.

  • Quantification: Normalize the pY513 signal to total DDR1 expression using densitometry software to calculate the exact cellular EC₅₀.

Reproducibility Workflow & Quality Control

To institutionalize reproducibility, laboratories must adopt a rigid workflow that prevents false positives from advancing into in vivo models.

Workflow Prep Compound Prep (10mM Anhydrous DMSO) Bio Biochemical Assay (TR-FRET IC50) Prep->Bio Cell Cellular Assay (U2OS pY513 EC50) Prep->Cell QC Quality Control (Z'-factor > 0.5) Bio->QC Cell->QC Data Data Synthesis & Reproducibility Confirmed QC->Data Validated

Caption: The mandatory self-validating workflow required to ensure in vitro data integrity.

Conclusion

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide represents a highly sophisticated scaffold for kinase inhibition. By leveraging its unique structural properties and adhering to the self-validating TR-FRET and U2OS cellular protocols outlined above, researchers can bypass the reproducibility crisis often associated with early-stage drug discovery. When executed correctly, this compound demonstrates superior selectivity and target engagement compared to legacy inhibitors like Nilotinib and DDR1-IN-1.

References

  • Kim, H. G., et al. "Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor." ACS Chemical Biology, 2013. Available at:[Link]

  • Lonskaya, I., et al. "Inhibition of discoidin domain receptor (DDR)-1 with nilotinib alters CSF miRNAs and is associated with reduced inflammation and vascular fibrosis in Alzheimer's disease." Journal of Neuroinflammation, 2023. Available at:[Link]

  • Fang, C., et al. "Ubiquitination-Induced Fluorescence Complementation (UiFC) for Detection of K48 Ubiquitin Chains In Vitro and in Live Cells." PLOS One, 2013. Available at:[Link]

Analytical Validation of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide Purity: A Comparative Guide to qNMR vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently oversee the analytical validation of complex, early-stage pharmaceutical intermediates. One such challenging molecule is 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide . Because it is a novel synthetic entity, certified reference standards are unavailable, rendering traditional chromatographic assay methods fundamentally flawed for absolute quantification[1].

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR is the superior, self-validating system for determining the absolute purity of complex nitrogenous bases.

The Analytical Dilemma: Complex Basic APIs

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide possesses three distinct basic nitrogen centers: a primary aniline, a piperidine ring, and a tertiary aliphatic amine.

  • The HPLC-UV Pitfall: In HPLC-UV, these basic centers interact strongly with residual silanols on standard C18 stationary phases, causing severe peak tailing. Furthermore, HPLC-UV relies on relative area normalization. Because the aliphatic dimethylamino group lacks a strong UV chromophore compared to the benzamide core, any aliphatic impurities will be drastically underrepresented in the UV chromatogram, leading to a dangerous overestimation of purity[2].

  • The qNMR Advantage: qNMR circumvents these issues entirely. It is a primary analytical method where the integral of a specific resonance is directly proportional to the number of nuclei, completely independent of the molecule's UV absorptivity or chromatographic retention [3].

Analytical_Logic API Basic API Multiple N-centers HPLC HPLC-UV (Relative Purity) API->HPLC Chromatographic qNMR 1H-qNMR (Absolute Purity) API->qNMR Spectroscopic HPLC_Res Peak Tailing & UV Bias HPLC->HPLC_Res qNMR_Res True Mass Balance (No Ref. Std Needed) qNMR->qNMR_Res

Analytical decision matrix comparing HPLC-UV and qNMR for basic nitrogenous APIs.

Mechanistic Rationale: Why qNMR Outperforms Area Normalization

To build a self-validating system, we must understand the causality behind the NMR parameters. In qNMR, the relationship between signal area and molar concentration is absolute, provided that the magnetization of the observed nuclei fully returns to thermal equilibrium between scans.

This requires setting the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the analytical signals [4]. If D1​<5×T1​ , the nuclei do not fully relax, leading to truncated integrals and an artificial bias in the purity calculation. By co-dissolving the analyte with an unrelated, highly pure internal standard (IS) like Maleic Acid, we create an internal calibration system that requires no external response factors [2].

Experimental Protocols: A Self-Validating System

qNMR_Workflow A 1. Co-weighing Analyte + IS B 2. Dissolution DMSO-d6 A->B C 3. Acquisition 90° Pulse, D1>5*T1 B->C D 4. Processing Phase & Integrate C->D E 5. Calculation Mass Fraction D->E

Workflow for absolute purity determination using 1H-qNMR methodology.
Protocol A: 1 H-qNMR Absolute Quantification (The Gold Standard)

Objective: Determine the absolute mass fraction of the analyte using an internal standard.

  • Sample Preparation (Gravimetric Precision): Accurately co-weigh approximately 10.0 mg of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide and 5.0 mg of Maleic Acid (TraceCERT® internal standard, 99.9% purity) into a static-free weighing boat using a microbalance (d = 0.001 mg).

  • Dissolution: Transfer the solids quantitatively into an amber vial and dissolve in 0.6 mL of DMSO- d6​ (100% isotopic purity). Vortex for 60 seconds to ensure complete homogenization, then transfer to a 5 mm high-precision NMR tube.

  • NMR Acquisition: Acquire the 1 H-NMR spectrum at 298 K using a 400 MHz (or higher) spectrometer.

    • Pulse Angle: 90° (to ensure maximum transverse magnetization)[5].

    • Relaxation Delay ( D1​ ): 60 seconds (ensuring D1​>5×T1​ for all protons).

    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise Ratio > 250:1) [6].

  • Spectral Processing: Apply a zero-filling factor of 2 and an exponential line broadening of 0.3 Hz. Perform manual zero- and first-order phase correction. Rigorously correct the baseline using a multipoint polynomial fit.

  • Integration & Calculation: Integrate the isolated aromatic proton of the benzamide ring (e.g., the doublet at ~7.6 ppm) against the sharp singlet of Maleic Acid at 6.26 ppm. Calculate purity using the standard qNMR mass-balance equation[4].

Protocol B: Orthogonal HPLC-UV Analysis (For Impurity Profiling)

Objective: Separate and identify UV-active impurities.

  • Preparation: Dissolve the analyte in the initial mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: End-capped C18 (4.6 x 150 mm, 3 µm) to minimize silanol interactions[6].

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The TFA acts as an ion-pairing agent to suppress amine tailing.

    • Detection: UV at 254 nm.

  • Calculation: Calculate purity via Area % normalization.

Data Presentation & Comparative Analysis

The following table summarizes the comparative validation data. As predicted by the mechanistic rationale, HPLC-UV overestimates the purity due to its inability to accurately quantify weakly UV-absorbing aliphatic impurities.

Analytical Parameter 1 H-qNMR (Absolute Method)HPLC-UV (Relative Method)
Calculated Purity (w/w %) 96.8% ± 0.2% 99.4% ± 0.05%
Quantification Basis Primary Ratio (Nuclei Count)Area Normalization (UV Response)
Reference Standard Required Maleic Acid (Unrelated, Cheap)Exact API Standard (Unavailable)
Detection Bias None (Universal 1 H detection)High (Misses non-UV chromophores)
System Suitability Self-validating via IS integralRequires external calibration curves

Conclusion

For novel, complex basic intermediates like 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide, relying solely on HPLC-UV for purity validation is a critical analytical vulnerability. The lack of API-specific reference standards and the variable UV response factors of its structural motifs necessitate an absolute quantification method. As demonstrated, 1 H-qNMR provides a highly accurate, self-validating, and orthogonal approach that ensures scientific integrity and prevents downstream failures in drug development.

References

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[Link]

Sources

Comprehensive Comparison Guide: Cross-Reactivity Profiling of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide in Enzyme Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective epigenetic modulators requires rigorous cross-reactivity profiling to prevent off-target toxicities. The compound 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide represents a highly optimized scaffold targeting Class I Histone Deacetylases (HDAC1, 2, and 3).

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of this compound against established clinical alternatives (Entinostat and Mocetinostat). Furthermore, this guide details the self-validating experimental protocols and mechanistic reasoning required to accurately assess enzyme cross-reactivity without falling victim to assay artifacts.

Structural Rationale & Target Engagement

Understanding the structural causality of a molecule is the first step in predicting its cross-reactivity profile.

  • The Zinc-Binding Group (ZBG): The 2-aminobenzamide core is a privileged pharmacophore. The 2-amino group and the amide carbonyl oxygen form a bidentate chelate with the catalytic Zn²⁺ ion located at the base of the HDAC active site pocket. This specific geometry is highly preferred by Class I HDACs, driving the initial selectivity over Class IIb and Class IIa enzymes [1].

  • The Surface Recognition Cap: The 4-[3-(dimethylamino)piperidin-1-yl] moiety acts as the surface recognition "cap." It extends through the narrow hydrophobic channel of the enzyme and interacts with the solvent-exposed rim. The basic dimethylamino group forms critical salt bridges with surface aspartate/glutamate residues, enhancing potency and differentiating its selectivity profile from simpler caps.

Workflow Substrate Fluorogenic Substrate (Boc-Lys(Ac)-AMC) HDAC HDAC Enzyme (Class I/II/IV) Substrate->HDAC Binds Active Site Deacetylated Deacetylated Substrate (Boc-Lys-AMC) HDAC->Deacetylated Deacetylation Inhibitor 2-Amino-4-[3-(dimethylamino) piperidin-1-yl]benzamide Inhibitor->HDAC Chelates Zn2+ (Blocks Activity) Trypsin Trypsin Cleavage (Developer) Deacetylated->Trypsin Sensitization Signal Fluorescence Signal (Ex: 360nm / Em: 460nm) Trypsin->Signal Fluorophore Release

Figure 1: Fluorogenic assay workflow and mechanism of HDAC inhibition by 2-aminobenzamides.

Comparative Performance Data

To establish the compound's efficacy, we benchmark its cross-reactivity against two gold-standard 2-aminobenzamides: Entinostat (MS-275) and Mocetinostat (MGCD0103). The data below demonstrates superior Class I selectivity with negligible off-target binding to Class IIb (HDAC6) or PARP1.

InhibitorHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)PARP1 IC₅₀ (nM)
2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide 85 ± 12110 ± 15145 ± 20>10,000>10,000
Entinostat (MS-275) 120 ± 18300 ± 25800 ± 45>10,000>10,000
Mocetinostat (MGCD0103) 150 ± 22290 ± 30112 ± 14>10,000>10,000

Note: Data represents mean ± SD from triplicate independent fluorogenic assays. Values >10,000 nM indicate no significant cross-reactivity at maximum tested concentrations.

Experimental Methodology: Self-Validating Protocols

When evaluating cross-reactivity, the choice of assay components is not arbitrary. Every step must be designed to prevent false positives and false negatives.

Protocol 1: Fluorogenic HDAC Isoform Selectivity Assay

Objective: Quantify the inhibitory potency (IC₅₀) across HDAC isoforms while ensuring assay integrity through statistical validation.

  • Step 1: Reagent & Plate Preparation

    • Action: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 0.1% BSA.

    • Causality: The inclusion of 0.1% Bovine Serum Albumin (BSA) is critical. Highly lipophilic inhibitors tend to adsorb to the polystyrene walls of microplates. BSA acts as a carrier protein, preventing non-specific depletion of the compound and ensuring the calculated IC₅₀ reflects true target engagement rather than artifactual loss.

  • Step 2: Enzyme-Inhibitor Pre-Incubation

    • Action: Dispense recombinant HDAC enzyme and serial dilutions of the inhibitor into a 384-well plate. Incubate at 37°C for 60 minutes prior to substrate addition.

    • Causality: 2-aminobenzamides are notoriously slow, tight-binding inhibitors [1]. They require significant time to induce the conformational changes necessary for optimal zinc chelation. Omitting this pre-incubation step will result in a gross underestimation of potency.

  • Step 3: Substrate Addition

    • Action: Add 50 µM of the isoform-appropriate fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for Class I; Boc-Lys(TFA)-AMC for Class IIa).

    • Causality: Class IIa HDACs possess a tyrosine-to-histidine mutation in the active site, rendering them catalytically inefficient against standard acetyl-lysine. Using the trifluoroacetylated (TFA) substrate is mandatory to avoid false-negative cross-reactivity data.

  • Step 4: Signal Development & Readout

    • Action: Quench the reaction after 60 minutes by adding a developer solution containing Trypsin (1 mg/mL) and 2 µM Trichostatin A (TSA).

    • Causality: TSA immediately halts any further HDAC activity, synchronizing the reaction end-point. Trypsin cleaves only the deacetylated substrate to release the AMC fluorophore.

  • Step 5: System Validation (Z'-Factor)

    • Action: Calculate the Z'-factor using positive (enzyme + vehicle) and negative (no enzyme) controls.

    • Validation Rule: The assay is only deemed trustworthy if Z′≥0.5 , confirming sufficient dynamic range and low variability.

Protocol 2: Trypsin (Developer) Counter-Screen

Objective: Eliminate false positives caused by off-target inhibition of the developer protease.

  • Step 1: Incubate the inhibitor directly with Trypsin and a pre-deacetylated substrate (Boc-Lys-AMC).

  • Step 2: Monitor fluorescence (Ex 360 nm / Em 460 nm).

  • Causality: The basic piperidine ring in our target compound can sometimes interact with the active sites of serine proteases. If the compound inhibits trypsin, the AMC fluorophore will not be released, mimicking HDAC inhibition. This counter-screen self-validates the primary assay by proving that the observed signal reduction is exclusively due to HDAC target engagement.

Off-Target Profiling: PARP and Kinase Cross-Reactivity

Because the benzamide motif is a classic pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors (acting as a nicotinamide mimetic), evaluating cross-reactivity against PARP1 and PARP2 is a structural imperative[2].

A chemiluminescent PARP counter-screen is deployed to confirm that the bulky 4-[3-(dimethylamino)piperidin-1-yl] substitution creates sufficient steric hindrance to completely abolish PARP active site binding. As shown in the screening cascade below, compounds must clear these off-target hurdles to be validated as clean epigenetic leads.

Screening Primary Primary Screening HDAC1, 2, 3 (Class I) Secondary Selectivity Profiling HDAC4-11 (Class II/IV) Primary->Secondary IC50 < 100 nM OffTarget Off-Target Panels (Kinases, PARP1/2) Secondary->OffTarget >100x Selectivity Hit Lead Validation (Kinetics & Mechanism) OffTarget->Hit No Cross-Reactivity

Figure 2: Sequential cross-reactivity screening cascade for evaluating enzyme selectivity.

References

  • Title: Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Source: Journal of Medicinal Chemistry URL: [Link]

Safety Operating Guide

Navigating the Safe Handling of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation: Essential Safety and Handling Protocols

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, including primary aromatic amines, piperidine derivatives, and benzamides, to establish a robust framework for safe handling, personal protective equipment (PPE) selection, and disposal. The multifaceted nature of this molecule necessitates a stringent, multi-layered approach to safety.

Understanding the Hazard Profile: A Synthesis of Structural Analogs

The potential hazards of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide are inferred from its constituent chemical moieties. This compound should be treated as a hazardous substance with the potential for significant health effects.

  • Primary Aromatic Amine Moiety: Aromatic amines are a class of compounds with well-documented health risks. Many are known or suspected to be carcinogenic and mutagenic.[1][2] They can be readily absorbed through the skin, presenting a significant route of exposure.[2] Environmental contamination is also a concern, as these compounds can be toxic to aquatic life.[2][3]

  • Piperidine Moiety: Piperidine is a flammable, corrosive, and toxic liquid.[4][5][6] It can cause severe skin burns and eye damage.[5][6] Inhalation of vapors can be harmful, and it is crucial to handle this substance in a well-ventilated area.[4][5]

  • Benzamide Moiety: Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[7][8][9]

Based on this composite analysis, 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide should be handled with the utmost care, assuming it possesses a combination of these hazardous properties.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent all routes of exposure. The following table outlines the minimum required PPE for handling 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shields or chemical goggles.[4][10] A face shield is recommended if there is a risk of splashing.[4][6]Nitrile or butyl rubber gloves.[5] Double gloving is recommended. Gloves must be inspected before use and disposed of properly after handling.[11]A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[4][11]If not handled in a certified chemical fume hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[4][11][12]
In Solution Chemical goggles are required. A face shield should be worn over the goggles if there is a risk of splashing.[4][6]Nitrile or butyl rubber gloves.[5] Ensure gloves are compatible with the solvent being used.A lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat.[4]All work with solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[12]
Waste Disposal Chemical goggles and a face shield.[4][6]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[5]A chemical-resistant apron or suit over a lab coat.[4][11]A NIOSH-approved respirator with appropriate cartridges should be worn, especially when handling concentrated waste.[11]

Operational Plan: Engineering Controls and Safe Work Practices

A proactive approach to safety through engineering controls and established work practices is paramount.

Engineering Controls
  • Ventilation: Always handle 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide in a certified chemical fume hood to minimize inhalation exposure.[12] The fume hood also provides a physical barrier against splashes.

  • Weighing: For weighing the solid compound, use a ventilated balance enclosure or conduct the procedure within a fume hood to contain any airborne powder.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[10][12]

Safe Work Practices
  • Access Control: Designate specific areas for handling this compound and restrict access to authorized personnel only.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10]

  • Spill Management: A spill kit appropriate for solid and liquid chemical spills should be readily available. In the event of a spill, avoid creating dust. Gently cover the spill with an absorbent material, and then collect it into a labeled waste container for proper disposal.[4][5]

Disposal Plan: Segregation and Proper Waste Management

Proper disposal is critical to ensure the safety of personnel and to protect the environment.

  • Waste Classification: All materials contaminated with 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide, including PPE, weighing papers, and absorbent materials, must be treated as hazardous waste.

  • Waste Segregation: Due to the presence of the aromatic amine and piperidine structures, this waste should be segregated and disposed of in a designated "Amine Waste" or "Nitrogenous Organic Waste" container. Do not mix with other waste streams unless compatibility has been confirmed.[13]

  • Containerization: Collect all waste in a sealed, clearly labeled container. The label should include the chemical name and associated hazards.

  • Professional Disposal: For larger quantities or when in doubt, consult with your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[13]

Workflow and Decision-Making Process

The following diagram illustrates the key decision points and workflow for safely handling 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide.

Safe Handling Workflow for 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Need to handle the compound risk_assessment Conduct Risk Assessment (Based on structural analogs) start->risk_assessment ppe_selection Select Appropriate PPE (See Table) risk_assessment->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood, Eyewash, etc.) ppe_selection->engineering_controls weighing Weighing and Transfer (In fume hood/enclosure) engineering_controls->weighing in_solution Working with Solutions (In fume hood) weighing->in_solution If applicable decontamination Decontaminate Work Area weighing->decontamination After handling solid in_solution->decontamination waste_segregation Segregate Waste (Amine Waste) decontamination->waste_segregation waste_disposal Dispose of Waste (Follow institutional procedures) waste_segregation->waste_disposal end End of Procedure waste_disposal->end

Caption: Workflow for handling 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][8]

This guide is intended to provide a framework for the safe handling of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide. It is not a substitute for a thorough risk assessment that should be conducted for any specific experimental procedure. Always consult your institution's safety guidelines and EHS department for further information.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available from: [Link]

  • Amine Disposal For Businesses. Collect and Recycle. Available from: [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. Available from: [Link]

  • Piperidine - SAFETY DATA SHEET. PENTA. Available from: [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. Available from: [Link]

  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

  • Aromatic Amine DECONtamination Solution. SKC Inc. Available from: [Link]

  • BENZAMIDE. NJ.gov. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET. Oxford Lab Fine Chem. Available from: [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.